N-Formyl-Met-Ala-Ser trifluoroacetate
説明
BenchChem offers high-quality N-Formyl-Met-Ala-Ser trifluoroacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Formyl-Met-Ala-Ser trifluoroacetate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
特性
分子式 |
C14H22F3N3O8S |
|---|---|
分子量 |
449.40 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C12H21N3O6S.C2HF3O2/c1-7(10(18)15-9(5-16)12(20)21)14-11(19)8(13-6-17)3-4-22-2;3-2(4,5)1(6)7/h6-9,16H,3-5H2,1-2H3,(H,13,17)(H,14,19)(H,15,18)(H,20,21);(H,6,7)/t7-,8-,9-;/m0./s1 |
InChIキー |
HOFCIUXFHIWZFN-YWUTZLAHSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCSC)NC=O.C(=O)(C(F)(F)F)O |
正規SMILES |
CC(C(=O)NC(CO)C(=O)O)NC(=O)C(CCSC)NC=O.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
Foundational & Exploratory
Formyl peptide receptor 1 (FPR1) agonist peptides
An In-depth Technical Guide to Formyl Peptide Receptor 1 (FPR1) Agonist Peptides
Executive Summary
The Formyl Peptide Receptor 1 (FPR1) is a G protein-coupled receptor (GPCR) that serves as a critical pattern recognition receptor in the innate immune system.[1][2] Primarily expressed on phagocytic leukocytes, it detects N-formylmethionyl peptides released from bacteria and damaged mitochondria, initiating a robust pro-inflammatory and host defense response.[3][4][5] However, its activation by endogenous ligands like Annexin A1 also implicates it in the resolution of inflammation, highlighting a complex, dual role.[1][3][6] This functional duality makes FPR1 a compelling, albeit challenging, therapeutic target for a wide range of conditions, from infectious diseases to chronic inflammatory disorders and cancer.[7][8] This guide provides a comprehensive overview of FPR1 agonist peptides, their structure-activity relationships, the intricate signaling pathways they trigger, and validated experimental protocols for their characterization. We delve into the concept of biased agonism, where different ligands can selectively activate distinct downstream pathways, offering a sophisticated avenue for drug design. This document is intended to serve as a foundational resource for researchers aiming to investigate FPR1 and harness its therapeutic potential.
Introduction: FPR1, a Sentinel of the Innate Immune System
Formyl Peptide Receptor 1 (FPR1) is a key player at the frontline of host defense. As a member of the GPCR superfamily, it is predominantly expressed on the surface of myeloid cells, including neutrophils, monocytes, macrophages, and dendritic cells.[1][2][9] Its primary function is to act as a sensor for "danger signals" in the form of N-formylmethionine-containing peptides.[3] These peptides are molecular signatures of prokaryotic protein synthesis and are also found in mitochondria, which share an evolutionary origin with bacteria. Consequently, the release of these peptides during bacterial invasion or host cell damage serves as a potent signal for the immune system.[2][4]
Upon activation, FPR1 orchestrates a range of cellular responses crucial for innate immunity, including:
-
Chemotaxis: Directing leukocytes to the site of infection or injury.[10][11]
-
Phagocytosis: Engulfing and destroying pathogens.[10]
-
Degranulation: Releasing antimicrobial proteins and enzymes.[10][12]
-
Oxidative Burst: Generating reactive oxygen species (ROS) to kill microbes.[10][12]
The role of FPR1 is, however, ambivalent. While essential for clearing pathogens like Listeria monocytogenes[1][2], its over-activation can contribute to the pathology of sterile inflammatory conditions such as ischemia-reperfusion injury, pulmonary fibrosis, and certain autoimmune disorders.[1][7][12] This makes the nuanced modulation of FPR1 activity, rather than simple agonism or antagonism, a key goal for therapeutic development.
The Ligand Landscape: Diverse Peptides Targeting FPR1
FPR1 is characterized by its ability to recognize a structurally diverse array of peptide agonists. This promiscuity is central to its function as a broad-spectrum sentinel.
Canonical Agonists: N-Formyl Peptides
These are the archetypal ligands for FPR1. The N-formyl group on the initiating methionine is a critical determinant for high-affinity binding and potent activation.[4][13]
-
Bacterial Peptides: The most extensively studied FPR1 agonist is N-formylmethionyl-leucyl-phenylalanine (fMLF or fMLP) , a tripeptide derived from E. coli.[3][14][15][16] It is considered the prototypical full agonist and is widely used as a reference compound in experimental settings.[15]
-
Mitochondrial Peptides (DAMPs): Following significant tissue injury or cell death, mitochondria release their contents, including N-formyl peptides. These Damage-Associated Molecular Patterns (DAMPs) are recognized by FPR1, triggering a sterile inflammatory response to clear cellular debris.[1][2][5]
Endogenous Non-Formylated Agonists
FPR1 also binds host-derived peptides that lack the N-formyl group, often playing a role in modulating and resolving inflammation.
-
Annexin A1 (AnxA1): This 37 kDa protein is a key endogenous regulator of inflammation.[17][18] Upon inflammation or glucocorticoid signaling, AnxA1 can be externalized and proteolytically cleaved to release N-terminal peptides, such as Ac2-26 .[6] These peptides are potent FPR agonists.[3][6] Interestingly, AnxA1 and its derivatives can exert both pro- and anti-inflammatory effects, potentially through biased signaling or by activating different FPR family members (FPR1 vs. FPR2/ALX), making this a complex but therapeutically intriguing pathway.[4][6]
-
Other Ligands: Additional endogenous proteins like Cathepsin G and the chemokine-like protein FAM19A4 have also been identified as FPR1 ligands, further expanding its role in immune regulation.[1][12][19]
Structure-Activity Relationship (SAR)
The binding of peptides to FPR1 is governed by specific structural features. For N-formyl peptides, the interaction is driven by:
-
The N-formyl Group: Essential for high-affinity binding.[4]
-
Hydrophobic Residues: The side chains of residues like methionine, leucine, and phenylalanine occupy hydrophobic pockets within the receptor's binding site, contributing to affinity and efficacy.[10]
Computational analyses and mutagenesis studies have provided insights into the molecular features that distinguish agonists for FPR1 versus the closely related FPR2, guiding the design of receptor-selective compounds.[13][20][21]
Molecular Mechanisms of FPR1 Signaling
Activation of FPR1 by an agonist peptide initiates a cascade of intracellular events that translate ligand binding into a cellular response. The complexity of this signaling allows for the fine-tuning of immune cell function.
Canonical Gαi Protein Coupling
FPR1 is canonically coupled to the Gi class of heterotrimeric G proteins.[14][22] The signaling cascade proceeds as follows:
-
Activation: Ligand binding induces a conformational change in FPR1, promoting the exchange of GDP for GTP on the Gαi subunit.
-
Subunit Dissociation: The activated Gαi-GTP subunit dissociates from the Gβγ dimer.[10][22]
-
Downstream Effectors: Both the Gαi and Gβγ subunits act as signal transducers:
-
Second Messengers: Activation of PLCβ leads to the hydrolysis of PIP2 into inositol trisphosphate (IP3) and diacylglycerol (DAG) . IP3 triggers the release of Ca²⁺ from intracellular stores, while DAG activates Protein Kinase C (PKC).[9][22][24] This calcium flux is a hallmark of FPR1 activation.[25] PI3K activation is critical for chemotaxis.[23]
Caption: Canonical FPR1 signaling cascade via Gi protein coupling.
Biased Agonism and Functional Selectivity
A fascinating aspect of FPR1 signaling is that the cellular outcome is dependent on the concentration and type of agonist.[14] This phenomenon, known as biased agonism or functional selectivity, posits that different ligands can stabilize unique receptor conformations, preferentially activating certain downstream pathways over others.[25]
-
Concentration-Dependent Effects: The classic example is fMLF. At low (picomolar to nanomolar) concentrations, it primarily induces chemotaxis.[14] At higher (nanomolar to micromolar) concentrations, it preferentially stimulates degranulation and the oxidative burst while inhibiting chemotaxis.[9][14] This elegant mechanism allows a neutrophil to first migrate towards a low concentration of bacterial peptides and then, upon reaching the source, switch its function to killing the pathogens.
-
Ligand-Specific Effects: Different peptide agonists can show inherent bias. For example, Annexin A1 peptides may favor pathways leading to the resolution of inflammation, in contrast to the potent pro-inflammatory response elicited by fMLF.[4] The involvement of β-arrestins in mediating some of these distinct downstream signals, such as ERK activation, is an active area of research.[14]
Receptor Regulation
To prevent excessive inflammation, FPR1 activity is tightly regulated. Following agonist binding, the receptor is rapidly phosphorylated by G protein-coupled receptor kinases (GRKs).[23] This phosphorylation promotes the binding of β-arrestins, which sterically hinders further G protein coupling (desensitization) and targets the receptor for internalization into endosomes.[10][26] This process effectively removes receptors from the cell surface, dampening the cell's responsiveness to the agonist.
Experimental Characterization of FPR1 Agonist Peptides: A Methodological Guide
A multi-assay approach is essential to fully characterize a novel FPR1 agonist peptide. The workflow typically progresses from determining binding affinity to quantifying functional cellular responses.
Caption: A typical experimental workflow for characterizing FPR1 agonist peptides.
Protocol 1: Competitive Radioligand Binding Assay
-
Causality: This assay directly measures the affinity of a test peptide (the "cold" ligand) for FPR1 by assessing its ability to compete with a known high-affinity radiolabeled ligand (the "hot" ligand) for binding to the receptor. It is the gold standard for determining the binding constant (Ki).
-
Methodology:
-
Cell Source: Use human neutrophils isolated from fresh blood or a cell line stably expressing human FPR1 (e.g., differentiated HL-60 cells or transfected HEK293 cells).
-
Membrane Preparation: Homogenize cells and isolate the membrane fraction via differential centrifugation. This step is crucial as it concentrates the receptor and removes cytosolic components that could interfere with the assay.
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed, low concentration of a radiolabeled FPR1 agonist (e.g., [³H]fMLF).
-
Competition: Add increasing concentrations of the unlabeled test peptide to compete for binding. Include a control for non-specific binding by adding a large excess of unlabeled fMLF.
-
Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at 4°C). Low temperatures are used to minimize receptor degradation and internalization.
-
Separation: Rapidly separate bound from free radioligand by filtering the mixture through a glass fiber filter mat using a cell harvester. The membranes with bound ligand are retained on the filter.
-
Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test peptide. Fit the data to a one-site competition model using software like GraphPad Prism to calculate the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Protocol 2: Calcium Mobilization Assay
-
Causality: This functional assay measures one of the earliest and most robust downstream events following FPR1-Gi-PLCβ activation: the release of calcium from intracellular stores.[24][25] It is a high-throughput method to determine the potency (EC50) and efficacy (Emax) of an agonist.
-
Methodology:
-
Cell Preparation: Resuspend isolated neutrophils or FPR1-expressing cells in a buffer containing calcium.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM). The "AM" ester group allows the dye to cross the cell membrane; intracellular esterases then cleave it, trapping the active dye in the cytosol.
-
Measurement: Use a fluorescence plate reader or flow cytometer equipped with an automated injection system.
-
Baseline Reading: Record the baseline fluorescence of the cells for a short period (e.g., 20-30 seconds).
-
Agonist Injection: Inject varying concentrations of the test peptide and immediately begin recording the change in fluorescence intensity over time (typically for 1-2 minutes).
-
Data Analysis: Calculate the peak fluorescence response above baseline for each concentration. Plot the peak response against the log concentration of the agonist and fit to a sigmoidal dose-response curve to determine the EC50 and Emax relative to a reference agonist like fMLF.
-
Protocol 3: Chemotaxis Assay
-
Causality: This assay directly measures the key physiological function of directed cell migration toward a chemical gradient, which is a primary role of FPR1 activation at low agonist concentrations.[23][14]
-
Methodology:
-
Apparatus: Use a Boyden chamber or a multi-well Transwell plate. These consist of an upper and lower chamber separated by a microporous membrane (e.g., 3-5 µm pore size for neutrophils).
-
Setup: Add assay medium containing the test peptide at various concentrations to the lower chambers.
-
Cell Loading: Add a suspension of neutrophils or FPR1-expressing cells to the upper chambers.
-
Incubation: Place the plate in a humidified incubator (e.g., 37°C, 5% CO₂) for 60-90 minutes. The cells in the upper chamber will migrate through the pores towards the agonist in the lower chamber.
-
Quantification: After incubation, remove the cells that have not migrated from the top side of the membrane with a cotton swab. Fix and stain the cells that have migrated to the underside of themembrane.
-
Analysis: Count the number of migrated cells in several fields of view using a microscope. Plot the number of migrated cells against the log concentration of the agonist. The resulting bell-shaped curve is characteristic of chemotaxis; the peak of the curve represents the optimal chemotactic concentration.
-
Data Summary for a Hypothetical Agonist Peptide
For effective comparison, quantitative data should be summarized in a clear, tabular format.
| Parameter | fMLF (Reference) | Peptide X (Test Compound) | Interpretation |
| Binding Affinity (Ki, nM) | 1.5 | 5.2 | Peptide X has a slightly lower affinity for FPR1 than fMLF. |
| Ca²⁺ Mobilization (EC50, nM) | 0.8 | 2.5 | Peptide X is a potent agonist but is ~3-fold less potent than fMLF in triggering this pathway. |
| Chemotaxis (Peak, nM) | 0.1 | 0.5 | Peptide X induces chemotaxis, with an optimal concentration that is 5-fold higher than fMLF. |
| Oxidative Burst (EC50, nM) | 10.0 | 50.0 | Peptide X is a full agonist for ROS production but is less potent than fMLF. |
Therapeutic Potential and Future Directions
The dual nature of FPR1 signaling presents both opportunities and challenges for drug development.[7] The therapeutic strategy depends entirely on the pathological context.
-
Pro-Host Defense Strategies: In severe bacterial infections or in immunocompromised patients, potent FPR1 agonists could be used to boost neutrophil recruitment and bactericidal activity, enhancing pathogen clearance.[1][2][8]
-
Anti-Inflammatory Strategies: In chronic or sterile inflammatory diseases (e.g., IBD, rheumatoid arthritis, COPD), selective FPR1 modulation could be beneficial.[1][7][19][27] The goal here is not necessarily complete blockade but nuanced signaling. A biased agonist that promotes pro-resolving pathways (perhaps mimicking Annexin A1) without triggering a full-blown oxidative burst could be an ideal therapeutic.[28]
-
Challenges and the Path Forward:
-
Selectivity: Achieving selectivity for FPR1 over the highly homologous FPR2 is a major challenge but is critical, as FPR2 has its own distinct set of ligands and functions, including roles in inflammation resolution.[28]
-
Biased Agonism: Systematically designing peptides that are biased towards specific downstream pathways (e.g., chemotaxis vs. degranulation) is the next frontier. This requires a deeper understanding of the receptor's conformational dynamics.[14][29]
-
Species Differences: Significant differences exist between human and murine FPRs, which can make translating results from mouse models to humans difficult.[10][30] The use of humanized mouse models or primary human cells is essential for preclinical validation.
-
Drug-like Properties: Peptides generally have poor pharmacokinetic properties. The development of stable peptidomimetics or small molecules that replicate the binding and signaling of therapeutic peptides is a key goal for creating viable drugs.[31][32]
-
Conclusion
FPR1 agonist peptides are powerful tools for modulating the innate immune system. From the canonical bacterial signal fMLF to the endogenous resolver Annexin A1, these peptides reveal the complexity of a receptor that can both initiate and quell inflammation. A thorough understanding of their structure, signaling mechanisms, and functional effects, as determined by the rigorous experimental workflows detailed here, is paramount. The future of FPR1-targeted therapeutics lies in the rational design of biased agonists that can selectively engage desired signaling pathways, offering a sophisticated and tailored approach to treating a host of human diseases.
References
-
The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC. National Center for Biotechnology Information. [Link]
-
Full article: The ambiguous role of FPR1 in immunity and inflammation. Taylor & Francis Online. [Link]
-
The ambiguous role of FPR1 in immunity and inflammation - PMC. National Center for Biotechnology Information. [Link]
-
Formyl peptide receptor 1 - Wikipedia. Wikipedia. [Link]
-
Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex | Journal of Leukocyte Biology. Oxford Academic. [Link]
-
Agonist concentration–dependent changes in FPR1 conformation lead to biased signaling for selective activation of phagocyte functions - PMC. National Center for Biotechnology Information. [Link]
-
FPR-1 is an important regulator of neutrophil recruitment and a tissue-specific driver of pulmonary fibrosis. JCI Insight. [Link]
-
Full article: What is the potential of formyl peptide receptor 1 (FPR1) as a therapeutic target in human disease?. Taylor & Francis Online. [Link]
-
Computational Structure-activity Relationship Analysis of Small-Molecule Agonists for Human Formyl Peptide Receptors. National Center for Biotechnology Information. [Link]
-
The ambiguous role of FPR1 in immunity and inflammation. ResearchGate. [Link]
-
Computational structure-activity relationship analysis of small-molecule agonists for human formyl peptide receptors. PubMed. [Link]
-
G Protein-coupled Receptor FPR1 as a Pharmacologic Target in Inflammation and Human Glioblastoma - PMC. National Center for Biotechnology Information. [Link]
-
Regulation of the Formyl Peptide Receptor 1 (FPR1) Gene in Primary Human Macrophages - PMC. National Center for Biotechnology Information. [Link]
-
Formylated Peptide Receptor-1-Mediated Gut Inflammation as a Therapeutic Target in Inflammatory Bowel Disease - PMC. National Center for Biotechnology Information. [Link]
-
Dissecting Endocytic Mechanisms of the Chemoattractant Receptor FPR1 in a Human Neutrophil Model. eScholarship, University of California. [Link]
-
The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers. [Link]
-
FPR1 | Formylpeptide receptors. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Development of Small Molecule Non-peptide Formyl Peptide Receptor (FPR) Ligands and Molecular Modeling of Their Recognition - PMC. National Center for Biotechnology Information. [Link]
-
What is the potential of formyl peptide receptor 1 (FPR1) as a therapeutic target in human disease?. Taylor & Francis Online. [Link]
-
Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex - PMC. National Center for Biotechnology Information. [Link]
-
The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC. National Center for Biotechnology Information. [Link]
-
Formyl Peptide Receptor (FPR)1 Modulation by Resveratrol in an LPS-Induced Neuroinflammatory Animal Model - PMC. National Center for Biotechnology Information. [Link]
-
Garcinia Multiflora Inhibits FPR1-Mediated Neutrophil Activation and Protects Against Acute Lung Injury. Karger Publishers. [Link]
-
A formyl peptide receptor agonist suppresses inflammation and bone damage in arthritis. British Journal of Pharmacology. [Link]
-
Annexin A1, formyl peptide receptor, and NOX1 orchestrate epithelial repair - PMC. National Center for Biotechnology Information. [Link]
-
The formyl peptide receptors FPR1 and FPR2 as targets for inflammatory disorders: recent advances in the development of small-molecule agonists. PubMed. [Link]
-
Formyl Peptide Receptors and Annexin A1: Complementary Mechanisms to Infliximab in Murine Experimental Colitis and Crohn's Disease. Frontiers. [Link]
-
Full article: Mitochondrial N-formyl methionine peptides contribute to exaggerated neutrophil activation in patients with COVID-19. Taylor & Francis Online. [Link]
-
The annexin A1/FPR2 signaling axis expands alveolar macrophages, limits viral replication, and attenuates pathogenesis in the murine influenza A virus infection model - PMC. National Center for Biotechnology Information. [Link]
-
Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. MDPI. [Link]
-
Effects of Formyl Peptide Receptor Agonists Ac 9-12 and WKYMV in In Vivo and In Vitro Acute Inflammatory Experimental Models. MDPI. [Link]
-
Comparative analysis of Formyl peptide receptor 1 and Formyl peptide receptor 2 reveals shared and preserved signaling profiles. bioRxiv. [Link]
-
(PDF) Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists. ResearchGate. [Link]
-
Molecular recognition of formylpeptides and diverse agonists by the formylpeptide receptors FPR1 and FPR2 - PMC. National Center for Biotechnology Information. [Link]
-
The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC. National Center for Biotechnology Information. [Link]
-
Pyridinone Derivatives as Interesting Formyl Peptide Receptor (FPR) Agonists for the Treatment of Rheumatoid Arthritis. MDPI. [Link]
-
Conserved Gi-coupling mode for FPR1 and FPR2 a Structural.... ResearchGate. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. The ambiguous role of FPR1 in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formyl peptide receptor 1 - Wikipedia [en.wikipedia.org]
- 4. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Annexin A1, formyl peptide receptor, and NOX1 orchestrate epithelial repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 10. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. JCI Insight - FPR-1 is an important regulator of neutrophil recruitment and a tissue-specific driver of pulmonary fibrosis [insight.jci.org]
- 13. Molecular recognition of formylpeptides and diverse agonists by the formylpeptide receptors FPR1 and FPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Agonist concentration–dependent changes in FPR1 conformation lead to biased signaling for selective activation of phagocyte functions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The annexin A1/FPR2 signaling axis expands alveolar macrophages, limits viral replication, and attenuates pathogenesis in the murine influenza A virus infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Formylated Peptide Receptor-1-Mediated Gut Inflammation as a Therapeutic Target in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Computational Structure-activity Relationship Analysis of Small-Molecule Agonists for Human Formyl Peptide Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Computational structure-activity relationship analysis of small-molecule agonists for human formyl peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. G Protein-coupled Receptor FPR1 as a Pharmacologic Target in Inflammation and Human Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Regulation of the Formyl Peptide Receptor 1 (FPR1) Gene in Primary Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 24. FPR1 | Formylpeptide receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 25. Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 26. escholarship.org [escholarship.org]
- 27. Frontiers | Formyl Peptide Receptors and Annexin A1: Complementary Mechanisms to Infliximab in Murine Experimental Colitis and Crohn’s Disease [frontiersin.org]
- 28. The formyl peptide receptors FPR1 and FPR2 as targets for inflammatory disorders: recent advances in the development of small-molecule agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. academic.oup.com [academic.oup.com]
- 30. Formyl Peptide Receptor (FPR)1 Modulation by Resveratrol in an LPS-Induced Neuroinflammatory Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Development of Small Molecule Non-peptide Formyl Peptide Receptor (FPR) Ligands and Molecular Modeling of Their Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
Comparative Technical Analysis: fMLP vs. N-Formyl-Met-Ala-Ser
This in-depth technical guide provides a comparative analysis of N-Formyl-Met-Leu-Phe (fMLP) and N-Formyl-Met-Ala-Ser (fMAS) , focusing on their molecular pharmacology, receptor kinetics, and utility in immunobiology research.
Content Type: Technical Guide & Whitepaper Subject: G-Protein Coupled Receptor (GPCR) Agonist Pharmacology Target Audience: Immunologists, Pharmacologists, and Drug Discovery Scientists
Executive Summary
In the study of innate immunity, fMLP (N-Formyl-methionyl-leucyl-phenylalanine) serves as the prototypical pathogen-associated molecular pattern (PAMP). It is a high-affinity agonist for the Formyl Peptide Receptor 1 (FPR1) , driving nanomolar-potency chemotaxis and oxidative burst in neutrophils.
By contrast, N-Formyl-Met-Ala-Ser (fMAS) represents a structural analog with drastically reduced potency. While it retains the N-formyl-methionine signature required for receptor recognition, the substitution of the hydrophobic Leucine and Phenylalanine residues with Alanine and Serine renders it a weak agonist (activity threshold:
This guide delineates the structural activity relationships (SAR) governing these differences, provides validated experimental protocols, and visualizes the signaling cascades activated by these ligands.
Molecular Pharmacology & Structural Activity Relationship (SAR)
The distinct biological profiles of fMLP and fMAS are dictated by the specific interaction of their amino acid side chains with the orthosteric binding pocket of FPR1.
Physicochemical Comparison
| Feature | fMLP (f-Met-Leu-Phe) | fMAS (f-Met-Ala-Ser) |
| Molecular Weight | 437.55 g/mol | 349.38 g/mol |
| Hydrophobicity | High (Leu/Phe side chains) | Low (Ala/Ser side chains) |
| FPR1 Affinity ( | ~1.3 nM | > 100 |
| Chemotactic | 0.1 – 1.0 nM | ~100 |
| Receptor Selectivity | High affinity for FPR1; Low for FPR2 | Negligible affinity for FPR1/FPR2 |
The Hydrophobic Pocket Mechanism
Recent Cryo-EM studies of FPR1 reveal that the receptor possesses deep hydrophobic sub-pockets specifically evolved to accommodate the side chains of bacterial peptides.
-
Position 1 (f-Met): Both peptides possess the N-formyl group, which forms critical hydrogen bonds with Arg201 and Asp106 in the receptor. This is the "key" that identifies the ligand as bacterial/mitochondrial in origin.
-
Position 2 (Leu vs. Ala): In fMLP, the Leucine side chain inserts into a hydrophobic cleft formed by Val105 and Phe291 . The Alanine in fMAS is too short to bridge this interaction, leading to a loss of binding energy.
-
Position 3 (Phe vs. Ser): The Phenylalanine in fMLP engages in
- stacking or hydrophobic interactions with Phe102 and Tyr257 . The Serine in fMAS is polar and lacks the aromatic ring, creating an energetic penalty within the hydrophobic receptor core.
Visualization: Structure-Activity Logic
Figure 1: Structural Activity Relationship (SAR) logic demonstrating why fMLP activates FPR1 efficiently while fMAS fails due to lack of hydrophobic engagement.
Functional Bioactivity & Signaling[1][2][3][4][5]
Upon binding fMLP, FPR1 undergoes a conformational change that catalyzes the exchange of GDP for GTP on the
Signaling Pathway Diagram
Figure 2: The FPR1 signaling cascade. fMLP triggers this pathway at nanomolar concentrations; fMAS requires micromolar concentrations to elicit even partial responses.
Experimental Protocols
To validate the difference between fMLP and fMAS, a neutrophil chemotaxis assay is the gold standard. The following protocol ensures data integrity through rigorous controls.
Protocol: Neutrophil Isolation & Chemotaxis (Boyden Chamber)
Objective: Quantify the chemotactic index of human neutrophils in response to fMLP vs. fMAS.
Reagents:
-
Positive Control: fMLP (Sigma-Aldrich), Stock 10 mM in DMSO.
-
Test Compound: fMAS (Custom Synthesis/Vendor), Stock 10 mM in DMSO.
-
Buffer: HBSS + 0.5% BSA (Endotoxin-free).
-
Cells: Freshly isolated human neutrophils (PMNs).
Workflow Visualization:
Figure 3: Step-by-step experimental workflow for comparative chemotaxis assay.
Detailed Procedure:
-
Preparation of Dilutions:
-
fMLP: Prepare serial dilutions from
M to M. -
fMAS: Prepare serial dilutions from
M to M. -
Note: fMAS requires significantly higher concentrations to observe any effect.
-
-
Chamber Assembly:
-
Place 28
L of chemoattractant in the lower wells of a 48-well microchemotaxis chamber. -
Overlay with a polycarbonate filter (3
m pore size). -
Add 50
L of neutrophil suspension ( cells/mL) to the upper wells.
-
-
Incubation: Incubate for 45 minutes at 37°C in humidified air with 5%
. -
Staining & Counting:
-
Remove filter, fix in methanol, and stain with Diff-Quik.
-
Count cells in 5 high-power fields (HPF) per well.
-
Expected Results:
| Ligand Concentration | fMLP Migration (Cells/HPF) | fMAS Migration (Cells/HPF) |
| Buffer Control | < 10 | < 10 |
| 150 - 200 (Peak) | < 10 (No Effect) | |
| 120 (Desensitization) | 15 - 20 (Minimal) | |
| N/A (Toxic/Aggregating) | 40 - 50 (Weak Activity) |
References
-
Schiffmann, E., Corcoran, B. A., & Wahl, S. M. (1975). N-formylmethionyl peptides as chemoattractants for leucocytes.[2][3][4][5][6][7] Proceedings of the National Academy of Sciences, 72(3), 1059–1062.
-
Showell, H. J., Freer, R. J., Zigmond, S. H., et al. (1976). The structure-activity relations of synthetic peptides as chemotactic factors and inducers of lysosomal enzyme secretion for neutrophils. Journal of Experimental Medicine, 143(5), 1154–1169.
-
Zhuang, Y., Liu, H., Edward Zhou, X., et al. (2022). Structural basis for recognition of N-formyl peptides as pathogen-associated molecular patterns. Nature Communications, 13, 5202.
-
Ye, R. D., Boulay, F., Wang, J. M., et al. (2009). International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the formyl peptide receptor (FPR) family. Pharmacological Reviews, 61(2), 119–161.
Sources
- 1. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Structural and functional characterization of the human formyl peptide receptor ligand-binding region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. N-Formyl-Met-Ala-Ser | TargetMol [targetmol.com]
- 6. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]
- 7. ttu-ir.tdl.org [ttu-ir.tdl.org]
Chemotactic Activity of Met-Ala-Ser Peptides: A Technical Guide
Executive Summary
The tripeptide Met-Ala-Ser , specifically in its N-formylated state (N-formyl-Met-Ala-Ser or fMAS ), represents a critical reference compound in the study of leukocyte chemotaxis. While less potent than the canonical N-formyl-Met-Leu-Phe (fMLP) , fMAS serves as a vital tool for mapping the ligand-binding pockets of Formyl Peptide Receptors (FPRs).
This guide details the physicochemical basis of fMAS activity, contrasting its low-affinity profile with high-potency analogs to elucidate the Structure-Activity Relationships (SAR) governing neutrophil migration. It provides validated protocols for assessing chemotactic efficacy, emphasizing the necessity of N-formylation for biological activity.
Mechanistic Foundation
The N-Formyl Requirement
Bacterial protein synthesis initiates with N-formylmethionine.[1] Consequently, the mammalian innate immune system has evolved to recognize N-formyl peptides as Pathogen-Associated Molecular Patterns (PAMPs).
-
Met-Ala-Ser (Non-formylated): Biologically inert in chemotaxis assays. Lacks the critical formyl group required to dock into the FPR1 orthosteric binding site.
-
N-formyl-Met-Ala-Ser (fMAS): Active chemotactic agent. The formyl group interacts with specific residues (e.g., Asp106, Arg201) within the FPR1 transmembrane bundle, triggering a conformational change.
Receptor Interaction and Signal Transduction
fMAS acts primarily as a low-affinity agonist for the Formyl Peptide Receptor 1 (FPR1), a G-Protein Coupled Receptor (GPCR).
The Hydrophobicity Gap: The primary difference between the highly potent fMLP and the weak fMAS lies in the C-terminal residues.
-
fMLP: Contains Leucine and Phenylalanine (hydrophobic).[1][2][3] These residues anchor firmly into the hydrophobic pockets of FPR1, stabilizing the active state.
-
fMAS: Contains Alanine and Serine (polar/small). The hydroxyl group of Serine and the small size of Alanine fail to provide sufficient hydrophobic interaction energy, resulting in rapid dissociation rates and higher EC50 values.
Signaling Pathway Visualization
The following diagram illustrates the cascade initiated by fMAS binding to FPR1, leading to actin polymerization and migration.
Figure 1: Signal transduction pathway for fMAS-induced neutrophil chemotaxis. Note the requirement for high ligand concentration to achieve receptor occupancy.
Chemotactic Profile & Data
The following data consolidates historical and experimental findings comparing fMAS to the standard fMLP.
Table 1: Comparative Potency (Human Neutrophils)
| Peptide Sequence | N-Terminal | C-Terminal Characteristics | Chemotactic EC50 (M) | Relative Potency |
| Met-Ala-Ser | Free Amine ( | Polar, Hydrophilic | Inactive (>10⁻³) | 0 |
| f-Met-Ala-Ser | Formyl ( | Polar, Hydrophilic | ~1.0 x 10⁻⁵ | 1 |
| f-Met-Leu-Phe | Formyl ( | Hydrophobic, Bulky | ~7.0 x 10⁻¹¹ | 100,000 |
Key Insight: fMAS requires approximately 100,000-fold higher concentration than fMLP to elicit a comparable chemotactic index. This makes fMAS an excellent negative control for high-sensitivity assays or a tool for studying low-affinity receptor states.
Experimental Protocols
Reagent Preparation
Critical Step: The non-formylated peptide (Met-Ala-Ser) is often sold alongside the formylated version. Ensure you are using N-Formyl-Met-Ala-Ser .[4]
-
Stock Solution: Dissolve fMAS powder in dry DMSO to a concentration of 10 mM (10⁻² M).
-
Why DMSO? While fMAS is more polar than fMLP, DMSO ensures complete solubility and sterility.
-
-
Working Solution: Dilute the stock 1:1000 in HBSS (with Ca²⁺/Mg²⁺) + 0.1% BSA to achieve a 10 µM (10⁻⁵ M) working concentration.
-
Note: Unlike fMLP, serial dilutions below 1 µM will likely yield no detectable migration.
-
Modified Boyden Chamber Assay
This protocol uses a 48-well micro-chemotaxis chamber to quantify migration.
Materials:
-
Freshly isolated human neutrophils (
cells/mL in HBSS). -
Polycarbonate membrane (3 µm pore size).[5]
-
Chemoattractant: fMAS (10⁻⁵ M) vs. Negative Control (Buffer) vs. Positive Control (fMLP 10⁻⁸ M).
Workflow:
-
Lower Well Loading: Pipette 28 µL of fMAS working solution into the bottom wells. Ensure a slight positive meniscus to prevent air bubbles.
-
Membrane Placement: Carefully place the polycarbonate filter over the lower wells. Avoid trapping air.
-
Upper Well Loading: Pipette 50 µL of the neutrophil suspension into the upper wells.
-
Incubation: Incubate at 37°C in 5% CO₂ for 45–60 minutes .
-
Optimization: fMAS induces slower migration than fMLP; do not shorten incubation time below 45 mins.
-
-
Staining & Counting:
-
Remove filter.
-
Scrape non-migrated cells from the top surface (wipers).
-
Fix and stain (Diff-Quik or Hemacolor).
-
Count cells in 5 high-power fields (HPF) per well.
-
Assay Validation Logic (Self-Correcting)
-
The "Checkerboard" Analysis: To prove migration is chemotaxis (directional) and not chemokinesis (random speed increase), place fMAS in both top and bottom wells.
-
Result: If cells migrate only when fMAS is in the bottom, it is chemotaxis. If migration occurs when fMAS is equal in both, it is chemokinesis. fMAS typically exhibits both properties at high concentrations.
-
Workflow Visualization
Figure 2: Step-by-step workflow for evaluating fMAS chemotactic activity using a micro-chamber approach.
References
-
Schiffmann, E., Corcoran, B. A., & Wahl, S. M. (1975). N-formylmethionyl peptides as chemoattractants for leucocytes.[1][3][6][7][8][9][10][11] Proceedings of the National Academy of Sciences, 72(3), 1059–1062.
-
Showell, H. J., et al. (1976).[11] The structure-activity relations of synthetic peptides as chemotactic factors and inducers of lysosomal secretion for neutrophils. Journal of Experimental Medicine, 143(5), 1154–1169.
-
Ye, R. D., et al. (2009).[5] International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the formyl peptide receptor (FPR) family. Pharmacological Reviews, 61(2), 119–161.
-
Freer, R. J., et al. (1980). Formyl peptide chemoattractants: a model of the receptor on rabbit neutrophils. Biochemistry, 19(11), 2404–2410.
Sources
- 1. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]
- 2. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. N-Formyl-Met-Ala-Ser | TargetMol [targetmol.com]
- 5. Identification of novel peptides that stimulate human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. n-formyl -met-ala-ser peptide-深圳市豪地华拓生物科技有限公司 [m.otwobio.com]
- 8. Diverging effects of chemotactic serum peptides and synthetic f-Met-Leu-Phe on neutrophil locomotion and adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-formylmethionyl peptides as chemoattractants for leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of formyl peptides from Listeria monocytogenes and Staphylococcus aureus as potent chemoattractants for mouse neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 11. International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family - PMC [pmc.ncbi.nlm.nih.gov]
Mechanism of Action for f-Met-Ala-Ser in Leukocytes: A Technical Guide
Introduction
In the intricate theater of the innate immune system, the ability of leukocytes to detect and respond to signs of invasion or tissue damage is paramount. This surveillance is mediated by a class of molecules known as Pathogen-Associated Molecular Patterns (PAMPs) and Damage-Associated Molecular Patterns (DAMPs). N-formylated peptides, such as N-formyl-methionyl-alanyl-serine (f-Met-Ala-Ser), are archetypal molecules belonging to both categories. They are produced by bacteria during protein synthesis and are also released from the mitochondria of damaged host cells.[1][2][3]
The tripeptide f-Met-Ala-Ser (fMAS) acts as a potent chemoattractant, a chemical beacon that guides leukocytes, particularly neutrophils, to sites of infection or injury.[4] Understanding the precise mechanism by which fMAS activates these sentinel cells is crucial for researchers in immunology, infectious disease, and drug development. This guide provides an in-depth exploration of the fMAS mechanism of action, from receptor engagement and intracellular signaling to the orchestration of critical effector functions like chemotaxis and the generation of reactive oxygen species (ROS).
This document is structured to provide not just a theoretical overview but also practical, field-proven insights and methodologies. We will dissect the signaling pathways, provide step-by-step experimental protocols to measure cellular responses, and offer insights into data interpretation, reflecting the integrated approach of a seasoned application scientist.
Chapter 1: The Primary Target - Formyl Peptide Receptor 1 (FPR1)
The cellular journey of fMAS begins at the leukocyte surface, where it engages with its primary target: the Formyl Peptide Receptor 1 (FPR1).
FPR1 is a classical G protein-coupled receptor (GPCR), a member of a large family of transmembrane proteins that play a central role in cellular communication.[1][2][5] These receptors are characterized by their seven hydrophobic transmembrane domains that span the cell membrane.[6] In humans, the FPR family consists of three members (FPR1, FPR2, and FPR3), with FPR1 being the first to be discovered and characterized as the high-affinity receptor for N-formylated peptides like the prototypical agonist N-formyl-methionyl-leucyl-phenylalanine (fMLP) and, by extension, fMAS.[2][7]
FPR1 is prominently expressed on the surface of phagocytic leukocytes, including neutrophils and monocytes, making these cells exquisitely sensitive to the picomolar to nanomolar concentrations of formylated peptides released during infection or inflammation.[1][3][5] The binding of fMAS to a pocket within the transmembrane domains of FPR1 induces a critical conformational change in the receptor, which is the foundational step for initiating the intracellular signal transduction cascade.
Chapter 2: Signal Transduction Cascades
The binding of fMAS to FPR1 is the spark that ignites a complex and rapid series of intracellular events. This signaling cascade translates the external chemical cue into a coordinated cellular response.
2.1: G-Protein Activation
As a GPCR, FPR1 is functionally coupled to a heterotrimeric G protein of the G(i) subtype.[1] In its inactive state, the G protein consists of an alpha (α), beta (β), and gamma (γ) subunit, with the Gαi subunit bound to guanosine diphosphate (GDP).
Upon fMAS binding and the subsequent conformational change in FPR1, the receptor acts as a guanine nucleotide exchange factor (GEF). It catalyzes the exchange of GDP for guanosine triphosphate (GTP) on the Gαi subunit. This exchange activates the G protein, causing the GTP-bound Gαi subunit to dissociate from the Gβγ dimer.[1][8] These two components—Gαi-GTP and the Gβγ dimer—are now free to interact with and regulate a host of downstream effector enzymes, propagating the signal.
2.2: Key Downstream Signaling Pathways
The dissociated G protein subunits trigger multiple parallel signaling pathways that are crucial for the diverse functions of leukocytes.
The liberated Gβγ dimer is a potent activator of Phospholipase C-beta (PLCβ).[8] PLCβ is a membrane-associated enzyme that hydrolyzes the phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][9]
-
IP3 is water-soluble and diffuses through the cytoplasm to bind to IP3 receptors on the membrane of the endoplasmic reticulum (ER), which serves as the cell's primary intracellular calcium store. This binding opens calcium channels, leading to a rapid and transient release of Ca2+ from the ER into the cytoplasm.[6][10] This surge in intracellular calcium is a pivotal signal for many cellular processes, including the activation of calcium-dependent enzymes and the assembly of the NADPH oxidase complex.
-
DAG remains in the plasma membrane and, along with the increased intracellular Ca2+, activates members of the Protein Kinase C (PKC) family, which in turn phosphorylate numerous target proteins to modulate cellular activity.[9]
Simultaneously, the Gβγ dimer also activates phosphoinositide 3-kinases (PI3Ks).[5][8] PI3K phosphorylates membrane inositides, leading to the activation of downstream kinases such as Akt (Protein Kinase B), which is involved in cell survival and migration.
Furthermore, FPR1 activation robustly engages the mitogen-activated protein kinase (MAPK) cascades.[5][6] This includes the Extracellular signal-Regulated Kinase (ERK) pathway and the p38 MAPK pathway.[11] These kinase cascades are central to regulating gene expression and activating other proteins through phosphorylation. For instance, ERK-dependent phosphorylation of p47Phox is a key step in the assembly of the NADPH oxidase complex, which is responsible for the respiratory burst.[9]
Chapter 3: The Effector Functions - Leukocyte Responses
The culmination of the fMAS-induced signaling cascade is the execution of powerful immune effector functions designed to neutralize threats and restore homeostasis.
3.1: Chemotaxis - Directed Migration
Chemotaxis is the directed movement of a cell along a chemical concentration gradient.[12][13] Leukocytes use this process to navigate from the bloodstream to the precise location of infection or injury, guided by chemoattractants like fMAS. The signaling pathways initiated by FPR1, particularly the PI3K pathway, lead to the polarization of the cell. This involves profound rearrangements of the actin cytoskeleton, creating a leading edge (lamellipodium) that extends in the direction of the fMAS source and a trailing edge (uropod) that retracts, propelling the cell forward.[6]
3.2: The Respiratory Burst - ROS Production
Upon arrival at the target site, neutrophils unleash a potent antimicrobial weapon: the respiratory burst. This is the rapid release of reactive oxygen species (ROS). FPR1 signaling is a powerful trigger for this process.[2] The activation involves two waves: an initial burst of mitochondrial ROS (mROS), followed by a larger, sustained production of ROS by the NADPH oxidase complex.[14]
The signaling cascade, involving Ca2+, PKC, and MAPK, converges to promote the assembly of the multi-subunit NADPH oxidase enzyme at the phagosomal or plasma membrane.[7][8] This enzyme transfers electrons from NADPH to molecular oxygen, generating superoxide anion (O₂⁻), which is then converted into other potent microbicidal agents like hydrogen peroxide.[8][15][16] These ROS are highly effective at killing engulfed pathogens.[8]
3.3: Degranulation
Neutrophils contain various types of granules packed with a powerful arsenal of antimicrobial proteins, such as elastase, myeloperoxidase, and defensins.[16] The increase in intracellular calcium and activation of other signaling pathways triggered by fMAS induces the fusion of these granules with the phagosome or the plasma membrane, releasing their contents to destroy pathogens and degrade damaged tissue.[2]
Chapter 4: Experimental Methodologies - A Practical Guide
Validating the mechanism of action of compounds like fMAS requires robust and reproducible experimental protocols. As a Senior Application Scientist, the following workflows represent the gold standard for assessing leukocyte activation.
4.1: Isolation of Human Neutrophils from Whole Blood
Rationale: To study the effects of fMAS specifically on its primary target cell, a pure population of neutrophils must be isolated from the other components of blood. This protocol uses density gradient centrifugation to separate cell types based on their density.
Protocol:
-
Blood Collection: Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., Heparin or EDTA).
-
Dilution: Dilute the blood 1:1 with sterile, room temperature Phosphate-Buffered Saline (PBS) without Ca2+/Mg2+.
-
Density Gradient: Carefully layer the diluted blood over an equal volume of Ficoll-Paque™ PLUS medium in a conical centrifuge tube. Avoid mixing the layers.
-
Centrifugation: Centrifuge at 400 x g for 30 minutes at room temperature with the centrifuge brake turned OFF to preserve the cell layers.[17]
-
Layer Aspiration: After centrifugation, four layers will be visible. Carefully aspirate and discard the top layer (plasma/platelets) and the second layer containing peripheral blood mononuclear cells (PBMCs).
-
Erythrocyte Lysis: Transfer the third layer (containing neutrophils) and the bottom layer (erythrocytes) to a new tube. Lyse the red blood cells by adding 1X RBC Lysis Buffer, incubating for 5-10 minutes at room temperature.
-
Washing: Fill the tube with PBS and centrifuge at 300 x g for 5 minutes at 4°C. Discard the supernatant. Repeat this wash step twice.
-
Cell Counting: Resuspend the final cell pellet in an appropriate buffer (e.g., HBSS) and perform a cell count and viability analysis (e.g., using a hemocytometer and Trypan Blue). The purity should be >95% neutrophils.
4.2: Chemotaxis Assay (Boyden Chamber)
Rationale: This assay quantifies the directed migration of cells through a porous membrane towards a chemoattractant. It provides a direct measure of the chemotactic potential of fMAS.
Protocol:
-
Cell Preparation: Resuspend isolated neutrophils in assay medium (e.g., HBSS with 0.1% BSA) at a concentration of 1 x 10⁶ cells/mL.
-
Assay Setup: Use a multi-well chemotaxis chamber (e.g., a 96-well Boyden chamber) with a polycarbonate membrane (typically 3-5 µm pore size for neutrophils).
-
Loading Chemoattractant: Add different concentrations of fMAS (e.g., 10⁻¹² M to 10⁻⁶ M) and a negative control (assay medium alone) to the lower wells of the chamber.
-
Loading Cells: Place the porous membrane over the lower wells. Add 50 µL of the neutrophil suspension to the top of the membrane, directly above each corresponding lower well.
-
Incubation: Incubate the chamber at 37°C in a 5% CO₂ incubator for 60-90 minutes.
-
Cell Staining & Quantification: After incubation, remove the membrane. Scrape off non-migrated cells from the top surface. Fix and stain the migrated cells on the bottom surface with a dye like DAPI or Hematoxylin.
-
Analysis: Count the number of migrated cells in several high-power fields for each well using a microscope. Plot the number of migrated cells against the concentration of fMAS to generate a dose-response curve.
4.3: Intracellular Calcium Mobilization Assay
Rationale: This assay measures the rapid increase in intracellular calcium concentration following receptor activation, a hallmark of GPCR signaling via the PLC pathway.[10]
Protocol:
-
Cell Loading: Incubate isolated neutrophils (or whole blood) with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, at 37°C for 30-45 minutes in the dark.[18][19] The AM ester allows the dye to cross the cell membrane. Intracellular esterases then cleave the AM group, trapping the active dye inside.
-
Washing: Gently wash the cells twice with assay buffer to remove extracellular dye.
-
Baseline Measurement: Resuspend cells in buffer and transfer to a 96-well plate. Measure the baseline fluorescence for 20-30 seconds using a fluorescence plate reader (e.g., FLIPR) or a flow cytometer equipped for kinetic analysis.[10][20]
-
Stimulation: Using the instrument's integrated fluidics, inject a solution of fMAS (at various concentrations) into the wells while continuously recording the fluorescence.
-
Data Acquisition: Continue to record the fluorescence intensity every 1-2 seconds for a total of 2-3 minutes to capture the transient peak and subsequent decay of the calcium signal.[18]
-
Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Quantify the peak fluorescence response for each concentration of fMAS.
4.4: ROS Production Assay (Luminol-based)
Rationale: This assay quantifies the production of ROS during the respiratory burst. Luminol is a chemiluminescent probe that emits light when oxidized by ROS, a reaction catalyzed by myeloperoxidase within neutrophils.
Protocol:
-
Cell Preparation: Resuspend isolated neutrophils in HBSS with Ca2+/Mg2+ at 2 x 10⁶ cells/mL.
-
Assay Setup: Add 100 µL of the cell suspension to the wells of a white, opaque 96-well plate suitable for luminescence measurements.
-
Probe Addition: Add the chemiluminescent probe (e.g., Luminol) and Horseradish Peroxidase (HRP) to each well. HRP enhances the signal.
-
Baseline Measurement: Place the plate in a luminometer and measure the baseline luminescence for 5-10 minutes to allow the cells to equilibrate.
-
Stimulation: Inject fMAS (at various concentrations) or a positive control (e.g., fMLP or PMA) into the wells.
-
Data Acquisition: Immediately begin measuring the kinetic luminescence output every 1-2 minutes for 60-90 minutes.
-
Analysis: The light emission is directly proportional to the amount of ROS produced. Plot the luminescence intensity over time. The total ROS production can be calculated as the area under the curve (AUC).
Chapter 5: Data Interpretation and Insights
Quantitative Data Summary: The potency of N-formylated peptides is often compared using their half-maximal effective concentration (EC₅₀) values derived from dose-response curves. While specific EC₅₀ values for f-Met-Ala-Ser are less commonly published than for the prototypical fMLP, they are expected to be in the nanomolar range for inducing key leukocyte responses.
| Response | Typical Agonist | Typical EC₅₀ Range (M) | Key Insight |
| Chemotaxis | fMLP | 10⁻¹⁰ - 10⁻⁹ | Demonstrates high sensitivity for cell migration.[1] |
| Calcium Flux | fMLP | 10⁻⁹ - 10⁻⁸ | A rapid, transient response indicative of PLC activation. |
| Superoxide (ROS) Production | fMLP | 10⁻⁸ - 10⁻⁷ | Requires higher concentrations for maximal activation of the respiratory burst.[1] |
Causality Behind Experimental Choices:
-
Why use a Boyden Chamber? This is a classic, cost-effective method to establish a stable chemical gradient and directly measure directional cell movement, which is the definition of chemotaxis.
-
Why measure calcium flux? It is one of the earliest and most direct readouts of FPR1 activation via the Gq/PLC pathway. Its transient nature provides a clear kinetic signature of receptor engagement.
-
Why use Luminol for ROS? Luminol-based assays are highly sensitive and provide a kinetic profile of the respiratory burst, allowing for the quantification of both the rate and total amount of ROS production. Using isoluminol can help differentiate between extracellular and intracellular ROS.[21]
-
Why are different concentrations needed for different responses? The observation that chemotaxis is induced at lower agonist concentrations than ROS production suggests a sophisticated regulatory mechanism.[1] Leukocytes are programmed to migrate towards even faint signals of danger, but they reserve the potent (and potentially damaging) respiratory burst for when they are very close to the source of the threat, as indicated by a higher agonist concentration.
Conclusion
The mechanism of action of f-Met-Ala-Ser in leukocytes is a masterclass in cellular signal transduction. It begins with the specific recognition of this formylated peptide by the FPR1 receptor on the cell surface. This single binding event triggers a precisely orchestrated cascade involving G-protein activation and the generation of multiple second messengers, including IP3, DAG, and Ca2+. These messengers, in turn, activate complex downstream kinase pathways like PI3K and MAPK.
The ultimate output of this intricate signaling network is the execution of fundamental innate immune functions: the directed migration of leukocytes to the site of danger (chemotaxis), the generation of a potent oxidative burst to kill pathogens (ROS production), and the release of enzymes to clear debris (degranulation). The experimental protocols detailed herein provide a robust framework for dissecting each stage of this process, empowering researchers to probe the nuances of leukocyte biology and develop novel therapeutic strategies for inflammatory and infectious diseases.
References
- FPR1 (formyl peptide receptor 1) - Atlas of Genetics and Cytogenetics in Oncology and Haematology. (2012, June 1).
- Formyl peptide receptor - Wikipedia. (n.d.).
- FPR1 - N-formyl peptide receptor 1 - Homo sapiens (Human) | UniProtKB | UniProt. (2010, February 9).
- Formyl peptide receptor 1 signaling strength orchestrates the switch from pro-inflammatory to pro-resolving responses: The way to exert its anti-angiogenic and tumor suppressor functions - PubMed. (2025, March 19).
- N-Formyl-Met-Ala-Ser | FPRs Binding Peptide - MedchemExpress.com. (n.d.).
- The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - Frontiers. (2025, March 4).
- The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC. (n.d.).
- The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC. (n.d.).
- Formyl peptide receptor 1 - Wikipedia. (n.d.).
- Different pathways leading to activation of extracellular signal-regulated kinase and p38 MAP kinase by formyl-methionyl-leucyl-phenylalanine or platelet activating factor in human neutrophils - PubMed. (2005).
- fMLP Signaling in Neutrophils | GeneGlobe - QIAGEN. (n.d.).
- Chemotaxis - Wikipedia. (n.d.).
- Ca2+ Mobilization Assay - Creative Bioarray. (n.d.).
- Flow cytometric calcium flux assay: evaluation of cytoplasmic calcium kinetics in whole blood leukocytes - PubMed. (2009, August 31).
- Inhibition of extracellular and intracellular ROS production induced by fMLF or phagocytosis. - ResearchGate. (n.d.).
- Chemotaxis - bionity.com. (n.d.).
- Neutrophils to the ROScue: Mechanisms of NADPH Oxidase Activation and Bacterial Resistance - Frontiers. (2017, August 25).
- MACSQuant® Analyzer X - Calcium flux assay in mixed populations using kinetic flow cytometry - Cayman Chemical. (n.d.).
- Roles of neutrophil reactive oxygen species (ROS) generation in organ function impairment in sepsis - PMC. (n.d.).
- Calcium assays for the FLIPR System | Molecular Devices. (n.d.).
- Flow cytometry protocols. (n.d.).
- (PDF) Robust isolation protocol for mouse leukocytes from blood and liver resident cells for immunology research - ResearchGate. (2024, August 22).
- Robust isolation protocol for mouse leukocytes from blood and liver resident cells for immunology research. (2024, April 1).
- Blood - Leukocytes, Immunity, Defense | Britannica. (2026, January 26).
Sources
- 1. uniprot.org [uniprot.org]
- 2. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formyl peptide receptor 1 - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 6. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 7. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 8. Frontiers | Neutrophils to the ROScue: Mechanisms of NADPH Oxidase Activation and Bacterial Resistance [frontiersin.org]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. Different pathways leading to activation of extracellular signal-regulated kinase and p38 MAP kinase by formyl-methionyl-leucyl-phenylalanine or platelet activating factor in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemotaxis - Wikipedia [en.wikipedia.org]
- 13. Chemotaxis [bionity.com]
- 14. Formyl peptide receptor 1 signaling strength orchestrates the switch from pro-inflammatory to pro-resolving responses: The way to exert its anti-angiogenic and tumor suppressor functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Roles of neutrophil reactive oxygen species (ROS) generation in organ function impairment in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Blood - Leukocytes, Immunity, Defense | Britannica [britannica.com]
- 17. research.pasteur.fr [research.pasteur.fr]
- 18. Flow cytometric calcium flux assay: evaluation of cytoplasmic calcium kinetics in whole blood leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 20. moleculardevices.com [moleculardevices.com]
- 21. researchgate.net [researchgate.net]
Signal Transduction Pathways Activated by f-Met-Ala-Ser: An In-depth Technical Guide
Abstract
The N-formylated peptide, f-Met-Ala-Ser (fMAS), is a potent chemoattractant and activator of phagocytic leukocytes, particularly neutrophils. As a structural analog of bacterial and mitochondrial proteins, fMAS is recognized by the innate immune system as a pathogen-associated molecular pattern (PAMP) or damage-associated molecular pattern (DAMP). This recognition triggers a cascade of intracellular signaling events, culminating in a robust pro-inflammatory and microbicidal response. This technical guide provides a comprehensive overview of the signal transduction pathways activated by fMAS, intended for researchers, scientists, and drug development professionals in immunology and related fields. We will delve into the core signaling modules, from receptor engagement to downstream effector functions, supported by experimental evidence and detailed protocols for their investigation.
Introduction: The Significance of f-Met-Ala-Ser in Innate Immunity
N-formylated peptides are crucial initiators of the innate immune response, acting as powerful signals to recruit and activate phagocytes to sites of infection or tissue injury.[1][2] The tripeptide f-Met-Ala-Ser, while less studied than its counterpart f-Met-Leu-Phe (fMLP), represents a physiologically relevant molecule capable of eliciting a full spectrum of neutrophil functions. Understanding the intricate signaling networks governed by fMAS is paramount for elucidating the mechanisms of host defense and for the development of novel therapeutics targeting inflammatory and infectious diseases.
This guide will dissect the signaling architecture initiated by fMAS, focusing on the central role of the Formyl Peptide Receptor 1 (FPR1) and the subsequent activation of key second messengers and protein kinase cascades. We will explore the causal links between these pathways and the primary cellular responses of chemotaxis, superoxide production, degranulation, and phagocytosis.
The Primary Receptor: Formyl Peptide Receptor 1 (FPR1)
f-Met-Ala-Ser primarily exerts its effects by binding to and activating Formyl Peptide Receptor 1 (FPR1), a member of the G-protein coupled receptor (GPCR) superfamily.[3][4] FPR1 is highly expressed on the surface of phagocytic leukocytes, including neutrophils and macrophages.[3]
Receptor-Ligand Interaction: The binding of fMAS to FPR1 is a high-affinity interaction that induces a conformational change in the receptor, initiating intracellular signaling. While the precise binding affinity (Kd) for fMAS is not extensively documented, studies with the closely related and potent FPR1 agonist, fMLP, have shown high-affinity binding in the nanomolar range.[5] It is established that different concentrations of formyl peptides can selectively trigger distinct cellular responses. Lower, subnanomolar concentrations are typically sufficient to induce chemotaxis, whereas higher nanomolar to micromolar concentrations are required for degranulation and the generation of superoxide.[1]
Core Signaling Cascades Activated by f-Met-Ala-Ser
Upon fMAS binding, FPR1 couples to heterotrimeric G-proteins of the Gi family.[2] This coupling initiates the dissociation of the G-protein into its Gαi and Gβγ subunits, which then act as scaffolds and enzymatic activators for a multitude of downstream signaling molecules.
Figure 1: Overview of f-Met-Ala-Ser signaling.
The Phospholipase C (PLC) / Calcium Mobilization Pathway
The Gβγ subunit released upon FPR1 activation directly stimulates Phospholipase C-β (PLC-β).[6] PLC-β then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6]
-
IP3 and Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[7] This rapid increase in intracellular calcium is a pivotal event that influences a wide array of downstream processes, including the activation of calcium-dependent kinases and the assembly of the NADPH oxidase complex.[8]
-
DAG and Protein Kinase C (PKC): DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca²⁺, activates members of the Protein Kinase C (PKC) family. PKC isoforms, in turn, phosphorylate a multitude of target proteins, contributing to processes like degranulation and the regulation of MAPK pathways.[9]
The Phosphoinositide 3-Kinase (PI3K) / Akt Pathway
The Gβγ subunit also directly activates phosphoinositide 3-kinases (PI3Ks).[10] PI3Ks phosphorylate phosphoinositides at the 3'-hydroxyl group of the inositol ring, generating phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site at the plasma membrane for proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). This recruitment to the membrane facilitates the phosphorylation and activation of Akt by other kinases. Activated Akt plays a crucial role in promoting cell survival, regulating metabolism, and contributing to phagocytosis and chemotaxis.
Mitogen-Activated Protein Kinase (MAPK) Cascades
The activation of FPR1 by fMAS leads to the robust stimulation of several Mitogen-Activated Protein Kinase (MAPK) cascades, which are critical for orchestrating a diverse range of cellular responses.[11][12] The two most prominent MAPK pathways activated in neutrophils by formyl peptides are the p38 MAPK and the Extracellular signal-Regulated Kinase (ERK) 1/2 pathways.
-
p38 MAPK Pathway: The p38 MAPK pathway is strongly activated by inflammatory cytokines and cellular stress.[11] In fMAS-stimulated neutrophils, p38 activation is crucial for degranulation, the production of inflammatory cytokines, and the stabilization of their mRNA.[13]
-
ERK1/2 Pathway: The ERK1/2 pathway is also activated downstream of FPR1.[12] This pathway is particularly important for regulating cell proliferation and differentiation in many cell types, and in neutrophils, it has been implicated in the regulation of phagocytosis and the oxidative burst.[14]
Figure 2: MAPK pathways activated by f-Met-Ala-Ser.
Key Cellular Responses to f-Met-Ala-Ser
The activation of the aforementioned signaling pathways culminates in a coordinated series of cellular responses designed to combat infection and clear cellular debris.
Quantitative Data on Cellular Responses
While specific quantitative data for f-Met-Ala-Ser is limited, extensive research on the closely related peptide fMLP provides valuable insights into the dose-dependent nature of neutrophil activation.
| Cellular Response | Key Signaling Pathways | Typical EC50 for fMLP |
| Chemotaxis | PI3K/Akt, MAPK | ~1 nM |
| Superoxide Production | PLC/Ca²⁺, PKC, MAPK | ~10-20 nM[15] |
| Degranulation | PLC/Ca²⁺, p38 MAPK | >10 nM |
| Phagocytosis | PI3K/Akt, ERK1/2 | Variable |
Table 1: Summary of cellular responses and associated signaling pathways with typical EC50 values for the related peptide fMLP.
Chemotaxis
Chemotaxis, or directed cell migration towards a chemical gradient, is a hallmark of the neutrophil response to fMAS. This process is heavily reliant on the PI3K/Akt pathway, which drives the polymerization of actin at the leading edge of the cell, and the spatial and temporal regulation of small Rho GTPases.
Superoxide Production (Oxidative Burst)
Upon stimulation with higher concentrations of fMAS, neutrophils undergo an "oxidative burst," a rapid release of reactive oxygen species (ROS), including superoxide anions (O₂⁻).[16] This is mediated by the assembly and activation of the multi-subunit enzyme NADPH oxidase. The PLC/Ca²⁺ and PKC signaling pathways are critical for the phosphorylation and translocation of cytosolic components of the NADPH oxidase to the plasma membrane, leading to its activation.
Degranulation
fMAS stimulation also triggers the release of the contents of various neutrophil granules, a process known as degranulation. These granules contain a potent arsenal of antimicrobial proteins, proteases, and inflammatory mediators. The mobilization of intracellular calcium and the activation of the p38 MAPK pathway are key events in initiating degranulation.[13][17]
Phagocytosis
fMAS can enhance the phagocytic capacity of neutrophils, enabling them to more efficiently engulf and destroy invading pathogens. This process involves the coordination of actin cytoskeleton rearrangement and membrane trafficking, with the PI3K/Akt and ERK1/2 pathways playing significant roles.[14]
Experimental Protocols for Studying f-Met-Ala-Ser Signaling
Investigating the signal transduction pathways activated by fMAS requires a combination of biochemical and cell-based assays. Below are detailed protocols for key experiments.
Calcium Mobilization Assay
This assay measures the fMAS-induced increase in intracellular calcium concentration using a fluorescent calcium indicator.
Protocol:
-
Cell Preparation: Isolate human neutrophils from peripheral blood using standard density gradient centrifugation. Resuspend the cells in a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.
-
Dye Loading: Incubate the neutrophils with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, according to the manufacturer's instructions. This is typically done at room temperature or 37°C for 30-60 minutes.
-
Washing: After incubation, wash the cells to remove extracellular dye.
-
Measurement: Transfer the dye-loaded cells to a fluorometer or a fluorescence plate reader. Establish a baseline fluorescence reading.
-
Stimulation: Add f-Met-Ala-Ser at various concentrations to the cells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Calculate the peak response and the EC50 value from the dose-response curve.
Sources
- 1. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 2. Frontiers | N-Formyl Methionine Peptide-Mediated Neutrophil Activation in Systemic Sclerosis [frontiersin.org]
- 3. Formyl peptide receptor 1 - Wikipedia [en.wikipedia.org]
- 4. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for recognition of N-formyl peptides as pathogen-associated molecular patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcium mobilization and signal transduction in the neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms and modulation of formyl-methionyl-leucyl-phenylalanine (fMLP)-induced Ca2+ mobilization in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Increased fMet-Leu-Phe receptor expression and altered superoxide production of neutrophil granulocytes in septic and posttraumatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective activation and functional significance of p38α mitogen-activated protein kinase in lipopolysaccharide-stimulated neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Streptococcus Suis Serotype 2 Stimulates Neutrophil Extracellular Traps Formation via Activation of p38 MAPK and ERK1/2 [frontiersin.org]
- 13. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 14. Sequential activation of p38 and ERK pathways by cGMP-dependent protein kinase leading to activation of the platelet integrin αIIbβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Production of superoxide by neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Intracellular calcium redistribution and its relationship to fMet-Leu-Phe, leukotriene B4, and phorbol ester induced rabbit neutrophil degranulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Optimal solvent for dissolving f-Met-Ala-Ser trifluoroacetate
Application Note: Optimal Solubilization & Handling of f-Met-Ala-Ser Trifluoroacetate
Abstract
N-Formyl-Met-Ala-Ser (f-Met-Ala-Ser) is a potent chemotactic peptide used to study neutrophil activation via Formyl Peptide Receptors (FPRs).[1] While the trifluoroacetate (TFA) salt form improves stability and initial solubility, it introduces acidity and hygroscopic challenges. This guide defines Dimethyl Sulfoxide (DMSO) as the optimal primary solvent for stock preparation, achieving concentrations up to 100 mg/mL, while mandating specific aqueous buffering protocols to neutralize the TFA counterion during assay preparation.
Introduction: The Chemical Logic of Solubilization
To select the correct solvent, one must understand the molecular architecture of the target. f-Met-Ala-Ser presents a "solubility paradox" common in chemotactic peptides:
-
The Hydrophobic Cap (N-Terminus): The formyl group (f-) eliminates the positive charge of the N-terminal amine. This mimics bacterial protein initiation, creating a hydrophobic "cap" that drives receptor binding but significantly reduces water solubility compared to non-formylated peptides.
-
The Amphipathic Core:
-
Met (Methionine) & Ala (Alanine): Hydrophobic residues that promote aggregation in pure water.
-
Ser (Serine): A polar, hydrophilic residue.
-
-
The TFA Counterion: The peptide is supplied as a trifluoroacetate salt.[2] While this ionic form aids in lattice disruption (making it easier to dissolve than the free acid), it renders the solution highly acidic upon dissolution.
Solvent Selection Matrix
| Solvent | Solubility Potential | Suitability | Physiological Risk | Recommendation |
| DMSO (Anhydrous) | High (~100 mg/mL) | Optimal | Cytotoxic > 0.1-0.5% | Primary Stock Solvent |
| Water (Deionized) | Moderate (~10 mg/mL) | Poor | Low (but Acidic pH) | Avoid for Stock; Use for Dilution |
| Ethanol | Low (~16 mg/mL) | Moderate | High Volatility | Secondary Alternative only |
| DMF | Moderate (~33 mg/mL) | Good | High Cytotoxicity | Viable, but DMSO is preferred |
Protocol 1: Preparation of Master Stock Solution (10 mM)
Objective: Create a stable, high-concentration stock solution free of aggregates.
Materials:
-
f-Met-Ala-Ser (TFA Salt) lyophilized powder.
-
DMSO (Dimethyl Sulfoxide), sterile filtered, ACS Grade or higher (≥99.9%).
-
Desiccator.
-
Argon or Nitrogen gas (optional).
Procedure:
-
Equilibration: Remove the peptide vial from the freezer (-20°C or -80°C). Crucial: Allow the closed vial to equilibrate to room temperature for at least 30 minutes inside a desiccator.
-
Why? TFA salts are hygroscopic. Opening a cold vial condenses atmospheric moisture onto the powder, causing hydrolysis and weighing errors.
-
-
Weighing: Weigh the necessary amount of peptide.
-
Note: Account for the peptide content (gross weight vs. net peptide weight). If the supplier specifies "70% peptide content," divide your target mass by 0.7.
-
-
Dissolution: Add sterile DMSO to achieve a concentration of 10 mM to 50 mM .
-
Example: For 1 mg of MW ~449.4 (TFA salt), add ~222 µL DMSO for a 10 mM solution.
-
-
Homogenization: Vortex moderately for 30 seconds. If visible particles remain, sonicate in a water bath for 2 minutes.
-
Aliquoting: Divide the stock into small aliquots (e.g., 20–50 µL) in light-protective amber tubes.
-
Why? DMSO is hygroscopic; repeated opening introduces water.
-
-
Storage: Store at -20°C (stable for 1 month) or -80°C (stable for 6 months).
Protocol 2: Preparation of Working Solution (Assay Ready)
Objective: Dilute the stock into aqueous buffer while neutralizing the TFA acidity.
Materials:
-
Master Stock (in DMSO).
-
Buffer: HBSS (Hank's Balanced Salt Solution) or PBS (pH 7.4).
-
Requirement: Buffer must contain HEPES or Bicarbonate to buffer the TFA.
-
Procedure:
-
Thaw: Thaw one aliquot of DMSO stock at room temperature.
-
Stepwise Dilution: Do not add the stock directly to the cell culture well. Prepare an intermediate dilution.
-
Dilution A: Dilute DMSO stock 1:100 into the Buffer (e.g., 10 µL Stock + 990 µL Buffer).
-
Result: 100 µM peptide, 1% DMSO.
-
-
pH Check (Critical): Verify that the buffer color (if using phenol red) has not turned yellow. The buffering capacity of PBS/HBSS is usually sufficient to neutralize the trace TFA from a 1:100 dilution.
-
Final Dilution: Dilute Dilution A into the final assay volume to reach the target concentration (typically 10 nM – 1 µM).
-
Target: Final DMSO concentration should be < 0.1% to avoid solvent artifacts in neutrophil chemotaxis assays.
-
Visualization: Solubilization Workflow
The following diagram illustrates the critical path from lyophilized powder to assay, highlighting the "Danger Zones" where stability is compromised.
Caption: Workflow for f-Met-Ala-Ser preparation. Red dashed box indicates the critical buffering step to neutralize TFA.
Troubleshooting & FAQs
Q: My aqueous solution turned yellow/acidic.
-
Cause: The TFA counterion lowered the pH, overcoming the buffer.
-
Fix: Use a stronger buffer (e.g., 25 mM HEPES) or add a small volume of 1N NaOH to adjust pH back to 7.4 before adding to cells.
Q: I see a precipitate upon adding the DMSO stock to PBS.
-
Cause: "Salting out" effect due to rapid polarity change or high concentration.
-
Fix: Ensure the DMSO stock is added slowly to the vortexing buffer. Do not exceed 100 µM in the intermediate aqueous step.
Q: Can I store the diluted aqueous solution?
-
Answer: No. f-Met peptides are susceptible to oxidation (Methionine sulfoxide formation) and hydrolysis in water. Aqueous solutions must be used within 4–6 hours.
References
-
PubChem. (2023). N-Formyl-Met-Ala-Ser Compound Summary. National Center for Biotechnology Information. Link
-
MedChemExpress. (2023). N-Formyl-Met-Ala-Ser Datasheet & Solubility. Link
-
Cayman Chemical. (2022).[2] TDFA (trifluoroacetate salt) Product Information. (General reference for TFA salt handling in organic solvents). Link
-
Cheng, X., et al. (2003).[3] Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. Link
Sources
Application Note: Strategic Solubilization of f-Met-Ala-Ser
This Application Note is designed for researchers and drug development professionals requiring precise control over N-Formyl-Met-Ala-Ser (f-Met-Ala-Ser) handling. It moves beyond generic peptide guidelines to address the specific physicochemical constraints of this chemotactic ligand.
Executive Summary
The chemotactic peptide f-Met-Ala-Ser (fMAS) presents a distinct solubility profile compared to its more hydrophobic analog, f-Met-Leu-Phe (fMLP).[1] While the inclusion of a serine residue confers water solubility, the N-terminal formyl group and Methionine residue introduce stability risks (aggregation and oxidation) that dictate the choice of solvent.[1]
-
Recommendation: Use anhydrous DMSO for the preparation of high-concentration Master Stocks (>10 mM) to ensure sterility and long-term stability at -20°C.
-
Alternative: Use degassed aqueous buffers only for immediate-use working solutions or when cells are hypersensitive to DMSO (<0.01%).[1]
Physicochemical Profile & Solubility Logic
To choose the correct solvent, one must understand the molecular drivers of f-Met-Ala-Ser behavior.[1]
| Feature | Chemical Component | Impact on Solubility/Stability |
| N-Terminus | Formyl Group (f-) | Increases hydrophobicity; mimics bacterial protein synthesis initiation.[1] Reduces solubility compared to free amines. |
| Residue 1 | Methionine (Met) | Critical Risk: Highly susceptible to oxidation (Met-sulfoxide).[1] Hydrophobic.[2][3][4] |
| Residue 2 | Alanine (Ala) | Hydrophobic, neutral.[1] |
| Residue 3 | Serine (Ser) | Solubility Driver: Polar, uncharged hydroxyl group.[1] significantly increases water solubility compared to Phenylalanine in fMLP. |
The Causality of Solvent Choice:
-
Why DMSO? Although fMAS is water-soluble, water promotes hydrolysis and often contains dissolved oxygen that oxidizes the Methionine thioether.[1] DMSO acts as a cryoprotectant and bacteriostatic agent, preventing aggregation during freeze-thaw cycles.[1]
-
Why Water? Essential for biological compatibility. However, aqueous stock solutions of Met-containing peptides have a short half-life due to oxidation and potential pH drift.[1]
Protocol A: DMSO-Based Master Stock (Recommended)
Best for: Long-term storage, high reproducibility, and standard chemotaxis assays (e.g., Boyden Chamber).[1]
Materials
-
Peptide: f-Met-Ala-Ser (Lyophilized).[1]
-
Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, Cell Culture Grade (≥99.9%).[1]
-
Vessel: Amber glass or polypropylene vials (low protein binding).[1]
Step-by-Step Methodology
-
Equilibration: Allow the lyophilized peptide vial to equilibrate to room temperature in a desiccator before opening.
-
Calculation: Calculate the volume required for a 10 mM stock.
-
Solubilization: Add the calculated volume of anhydrous DMSO. Vortex typically for 10–15 seconds.
-
Observation: Solution should be crystal clear. If cloudy, sonicate for 5 seconds.
-
-
Aliquot & Storage: Aliquot into single-use volumes (e.g., 10–50 µL) to avoid freeze-thaw cycles.
-
Storage: -20°C (stable for 6–12 months) or -80°C (stable for >1 year).
-
Dilution for Assay (The "3-Step Drop")
Direct dilution from 100% DMSO to aqueous buffer can cause transient precipitation ("shocking" the peptide).[1] Use a step-down approach.
-
Stock: 10 mM in DMSO.
-
Intermediate: Dilute 1:100 in PBS → 100 µM (1% DMSO).
-
Working: Dilute 1:100 in Assay Buffer → 1 µM (0.01% DMSO).
-
Result: 0.01% DMSO is well below the toxicity threshold for neutrophils (typically <0.1% is safe).
-
Protocol B: Aqueous Solubilization (Conditional)
Best for: Assays strictly prohibiting DMSO (e.g., specific GPCR structural studies or hypersensitive primary cells).[1]
Materials
-
Solvent: Sterile PBS or HBSS (Ca2+/Mg2+ free initially).
-
Additives: Nitrogen gas (for degassing).[1]
Step-by-Step Methodology
-
Degassing: Purge the buffer with Nitrogen gas for 5–10 minutes prior to use.
-
Reasoning: Removes dissolved oxygen to protect the Methionine residue.
-
-
Solubilization: Add buffer to yield a maximum concentration of 1 mg/mL (~3 mM) .
-
Caution: Do not attempt >5 mM concentrations in water; varying ionic strengths can induce gelation or precipitation over time.
-
-
pH Check: Verify pH is 7.0–7.4.
-
Correction: If acidic (due to TFA salts from synthesis), add 0.1 M NaOH dropwise.[1]
-
-
Usage: Use immediately. Do not store aqueous solutions of fMAS at 4°C for >24 hours.
Visualizing the Workflow
The following diagram illustrates the decision logic and dilution workflow to ensure data integrity.
Caption: Decision matrix for f-Met-Ala-Ser solubilization. The DMSO pathway ensures long-term stability, while the Aqueous pathway requires immediate usage to prevent oxidation.[1]
Comparison of Solvent Impacts[1][8][9]
| Parameter | DMSO System | Aqueous System |
| Solubility Limit | High (>20 mg/mL) | Moderate (~1–5 mg/mL) |
| Oxidation Risk | Low (if anhydrous/sealed) | High (Met oxidizes rapidly) |
| Sterility | Self-sterilizing (at 100%) | Requires filtration (0.22 µm) |
| Cell Toxicity | Negligible at <0.1% v/v | None |
| Storage | Months/Years at -20°C | Not recommended |
References
-
TargetMol. N-Formyl-Met-Ala-Ser Chemical Properties and Solubility. TargetMol Product Sheet. Link
-
Bachem. Peptide Solubility and Handling Guidelines. Bachem Technical Library. Link
-
Thermo Fisher Scientific. Handling and Storage of Synthetic Peptides. Thermo Fisher Support. Link
-
Sigma-Aldrich. N-Formyl-Met-Leu-Phe Product Information (Analog Comparison). Sigma-Aldrich Technical Bulletins. Link[1]
Sources
Troubleshooting & Optimization
Effect of TFA salts on cytotoxicity in neutrophil assays
Technical Guide: Mitigating TFA Salt Interference in Neutrophil Cytotoxicity Assays
The "Hidden Variable": Introduction
In drug development—particularly with peptides and small molecules purified via Reverse-Phase HPLC (RP-HPLC)—Trifluoroacetic Acid (TFA) is the standard ion-pairing agent. While excellent for separation, TFA is a persistent counter-ion that frequently contaminates final lyophilized products.
The Critical Issue: Neutrophils are terminally differentiated, short-lived primary cells highly sensitive to intracellular pH shifts and membrane perturbation. Residual TFA (often 10–40% by weight in unexchanged peptides) introduces a potent cytotoxic variable that is frequently misidentified as compound toxicity (False Positive) or suppresses functional responses like chemotaxis or ROS generation (False Negative).
This guide provides the diagnostic criteria to identify TFA interference and the validated protocols to remove it.
Diagnostic FAQs: Is TFA Ruining My Experiment?
Q1: My "untreated" controls are healthy, but my "vehicle" controls are showing dose-dependent drift. Why? A: If your compound is a TFA salt, your "vehicle" is not just DMSO or saline; it is a dilute acid solution.
-
Symptom: You observe a pH drop in the media (phenol red turns yellow/orange) at high drug concentrations (e.g., >100 µM).
-
Diagnosis: Calculate the molar ratio. A peptide with 5 basic residues (Arg, Lys, His) can carry 5–7 TFA molecules. A 1 mM peptide solution could actually be a 5–7 mM TFA solution, which is sufficient to acidify unbuffered culture media and trigger acid-mediated neutrophil apoptosis.
Q2: Why does the cytotoxicity curve look identical for three structurally distinct analogs? A: You are likely measuring the toxicity of the counter-ion, not the pharmacophore.
-
The "Salt Floor" Effect: If all three analogs were synthesized using the same cleavage/purification method and not salt-exchanged, they share the same TFA burden. The toxicity you see is the "floor" set by the TFA concentration, masking the true safety profile of your molecules.
Q3: My neutrophils are viable but won't migrate in chemotaxis assays. Is this toxicity? A: This is likely "Functional Silencing."
-
Mechanism: Neutrophil motility is pH-dependent. TFA-induced cytosolic acidification inhibits actin polymerization and downregulates surface receptors (e.g., CXCR2), rendering the cells immobile even if they are not yet apoptotic.
Mechanistic Insight: The Biology of TFA Toxicity
To troubleshoot effectively, you must understand how TFA compromises the neutrophil.
Mechanism 1: Intracellular Acidification & Apoptosis
Neutrophils maintain a cytosolic pH of ~7.2. TFA is a strong acid (pKa ~0.23). Unlike acetic acid, it does not easily metabolize.
-
Entry: TFA acts as an ion pair, facilitating the transport of protons across the hydrophobic cell membrane.
-
Acidification: Once inside, it dissociates, dropping intracellular pH (
). -
Consequence: A drop in
triggers the activation of caspases and accelerates constitutive apoptosis (neutrophils naturally die in 24h; TFA reduces this to <4h).
Mechanism 2: Calcium Chelation & Signaling
TFA anions can interfere with free
Visualizing the Interference Pathway
Figure 1: The cascade of TFA-induced cellular dysfunction in neutrophils.
Remediation Protocols: Salt Exchange
If you suspect TFA interference, you must convert the drug to an Acetate or Hydrochloride (HCl) salt.[1]
Protocol A: HCl Exchange (The "Evaporation" Method)
Best for: Small molecules and stable peptides.
-
Dissolve: Dissolve the peptide/drug in 100 mM HCl (use approx. 1 mg/mL).
-
Incubate: Let stand at room temperature for 5 minutes. The strong acid (HCl) displaces the weaker acid (TFA).[2][3]
-
Freeze: Freeze the solution in liquid nitrogen or at -80°C.
-
Lyophilize: Freeze-dry overnight. HCl is volatile and will be removed, leaving the peptide as a hydrochloride salt.
-
Repeat: Crucial Step. Repeat this process 2–3 times to ensure >95% exchange.
Protocol B: Resin Exchange (The "Gentle" Method)
Best for: Acid-sensitive peptides or proteins.
-
Prepare Resin: Use a strong anion exchange resin (e.g., Dowex 1x2 or equivalent).
-
Wash: Wash resin with 1M Sodium Acetate (or Sodium Chloride) to load the column with Acetate/Chloride ions.
-
Equilibrate: Wash with distilled water to remove excess salt.[4][5]
-
Load: Dissolve peptide in water and pass through the column. The peptide (cation) passes through; TFA (anion) binds to the resin and is swapped for Acetate.[5]
-
Collect & Lyophilize: Collect the flow-through and freeze-dry.
Decision Matrix: Troubleshooting Workflow
Figure 2: Decision matrix for selecting the appropriate salt exchange protocol.
Experimental Validation: Data Comparison
When validating the switch from TFA to Acetate/HCl, use the following comparison table to interpret your results.
Table 1: Impact of Counter-ion on Neutrophil Viability (Example Data)
| Parameter | TFA Salt Form | Acetate Salt Form | HCl Salt Form | Interpretation |
| IC50 (Viability) | 25 µM | > 500 µM | > 500 µM | TFA caused a >20-fold false toxicity shift. |
| Media pH (at 100µM) | 6.8 (Yellowing) | 7.4 (Red) | 7.4 (Red) | TFA exceeded buffer capacity of the media. |
| ROS Production | Inhibited (20%) | Active (100%) | Active (95%) | TFA suppressed functional activation. |
| Morphology | Blebbing/Shrinkage | Normal/Spread | Normal/Spread | TFA induced premature apoptosis. |
Key Takeaway: If the IC50 shifts significantly (e.g., from 25 µM to >500 µM) after salt exchange, the initial toxicity was an artifact of the TFA counter-ion.
References
-
Cornish, J., et al. (1999).[6] Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes. American Journal of Physiology-Endocrinology and Metabolism.
-
Sikora, K., et al. (2018).[4] Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides.[6][7] International Journal of Peptide Research and Therapeutics.[4]
-
LifeTein Technical Support. (2024).[3] How to remove TFA from synthetic peptides using HCl?
-
BenchChem. (2025).[2] Protocol for removing TFA from peptide preparations.[1][2][3][4][5][6][7][8]
Sources
- 1. omizzur.com [omizzur.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lifetein.com [lifetein.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. scribd.com [scribd.com]
Technical Support Center: Detecting Methionine Sulfoxide in Stored f-Met-Ala-Ser
Welcome to the technical support guide for the analysis of f-Met-Ala-Ser. This document is designed for researchers, scientists, and drug development professionals who are working with this and other methionine-containing peptides. Our goal is to provide you with the technical expertise and field-proven insights necessary to accurately detect and troubleshoot the presence of methionine sulfoxide (MetO), a common degradation product that can significantly impact peptide stability and function.
The Challenge of Methionine Oxidation
Methionine, with its sulfur-containing thioether side chain, is highly susceptible to oxidation by various reactive oxygen species (ROS).[1][2] This non-enzymatic modification converts methionine to methionine sulfoxide (MetO), which exists as two diastereomers, (S)-MetO and (R)-MetO.[3][4] The formation of MetO introduces a polar group, which can alter the peptide's conformation, biological activity, and stability.[5] For drug development professionals, uncontrolled oxidation represents a critical quality attribute failure, leading to reduced product efficacy and potential immunogenicity. This guide provides a structured approach to identifying, quantifying, and mitigating this issue.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues encountered during the analysis of stored f-Met-Ala-Ser.
Q1: I've stored my lyophilized f-Met-Ala-Ser peptide for several months. What's the first sign I should look for to check for oxidation?
Answer: The first and most common indicator of methionine oxidation is a change in the peptide's chromatographic profile, specifically when using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Causality: The oxidation of methionine to methionine sulfoxide introduces a polar sulfoxide group. In RP-HPLC, which separates molecules based on hydrophobicity, the more polar MetO-containing peptide will have a weaker interaction with the non-polar stationary phase (e.g., C18). Consequently, it will elute earlier than the non-oxidized parent peptide.
-
What to look for: On your UV chromatogram (typically monitored at 215-220 nm for the peptide backbone), you will observe a new, earlier-eluting peak appearing before the main f-Met-Ala-Ser peak. The area of this new peak relative to the parent peak can give you a preliminary estimate of the extent of oxidation.[6]
Q2: How can I prevent or minimize the artificial oxidation of my peptide during storage and sample preparation?
Answer: Preventing artificial oxidation is critical to ensure that you are measuring degradation that occurred during storage, not as an artifact of your analytical procedure.[7][8]
-
Storage Best Practices:
-
Temperature: Store lyophilized peptides at -20°C or, for long-term storage, at -80°C.[9]
-
Atmosphere: Store under an inert gas like argon or nitrogen and protect from light and moisture.[9]
-
Reconstituted Solutions: If you must store the peptide in solution, use oxygen-free solvents, aliquot into single-use volumes to avoid freeze-thaw cycles, and store at -80°C.[9]
-
-
Sample Preparation Tips:
-
Work Quickly: Minimize the time samples are exposed to air and room temperature.[10]
-
Use High-Purity Solvents: Ensure solvents are degassed or sparged with an inert gas to remove dissolved oxygen.
-
Consider Antioxidants: In some cases, adding a small amount of a scavenger like free methionine to the sample buffer can help protect the peptide from oxidative damage during preparation, though this can complicate analysis.[10]
-
Q3: My HPLC shows an early-eluting peak. How do I definitively confirm it is f-Met-Ala-Ser sulfoxide?
Answer: While HPLC provides strong evidence, Mass Spectrometry (MS) is the gold standard for confirming the identity of the modified peptide.
-
The +16 Da Signature: The oxidation of one methionine residue adds a single oxygen atom, resulting in a mass increase of +15.9949 Da (commonly rounded to +16 Da).[11] By coupling your HPLC to a mass spectrometer (LC-MS), you can analyze the mass-to-charge ratio (m/z) of the eluting peaks. The earlier-eluting peak should have a mass that is exactly 16 Da higher than the parent peptide.
-
MS/MS Fragmentation: To confirm the location of the oxidation on the methionine residue, you can perform tandem mass spectrometry (MS/MS). During fragmentation, peptides containing methionine sulfoxide often exhibit a characteristic neutral loss of methanesulfenic acid (CH₃SOH), which has a mass of 64 Da.[11] This provides unambiguous evidence that the modification is indeed on the methionine residue.
Q4: Is it possible to distinguish between the (S) and (R) diastereomers of the methionine sulfoxide?
Answer: Standard RP-HPLC and MS methods typically cannot separate or distinguish between the S- and R-diastereomers of MetO because they have identical masses and very similar polarities.[12]
-
Specialized Chromatography: Separation may be possible with highly specialized chiral chromatography methods, but this is often not practical for routine analysis.
-
Enzymatic Assay (The Gold Standard): A more direct and definitive method involves using Methionine Sulfoxide Reductase (Msr) enzymes.[12]
-
MsrA specifically reduces the (S)-diastereomer of MetO back to methionine.[4]
-
MsrB specifically reduces the (R)-diastereomer.[4] By treating an aliquot of your sample with MsrA and another with MsrB and analyzing the results by HPLC, you can identify each diastereomer. For example, if one of two partially resolved MetO peaks disappears after treatment with MsrA, that peak corresponds to the (S)-diastereomer.[12]
-
Experimental Protocols & Workflows
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for identifying and confirming methionine sulfoxide in your peptide sample.
Caption: The oxidation pathway of a methionine residue.
References
- The Use of Methionine Sulfoxide Reductases to Reverse Oxidized Methionine for Mass Spectrometry Applic
- Methionine oxidation by hydrogen peroxide in peptides and proteins: A theoretical and Raman spectroscopy study. PubMed.
- Quantifying methionine sulfoxide in therapeutic protein formulation excipients as sensitive oxid
- Oxidation of protein tyrosine or methionine residues: From the amino acid to the peptide. Unknown Source.
- Can MS/MS detect methionine sulfoxide?. Biotide Biotech.
- Identification of methionine sulfoxide diastereomers in immunoglobulin gamma antibodies using methionine sulfoxide reductase enzymes. PMC.
- Monitoring of methionine sulfoxide content and methionine sulfoxide reductase activity. PMC.
- Selective oxidation of methionine residues in proteins. PubMed.
- Detection of oxidized methionine in selected proteins, cellular extracts, and blood serums by novel anti-methionine sulfoxide antibodies. NIH.
- Accurate Determination of Protein Methionine Oxidation by Stable Isotope Labeling and LC-MS Analysis.
- Oxidation of Methionine Residues in Polypeptide Ions Via Gas-Phase Ion/Ion Chemistry.
- How to handle peptides th
- Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. PMC.
- How to store peptides and maintain their stability. Vitacelle Labs.
- Hi fellow researchers, I just want to ask what do you do to minimize methionine oxidation in your proteomics sample preparation?.
- CAS 17351-33-6: met-ala-ser. CymitQuimica.
- Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection.
- Peptide oxidation bias during sample preparation for LC-MS/MS. Biology Stack Exchange.
- Characterization of methionine oxidation and methionine sulfoxide reduction using methionine-rich cysteine-free proteins.. SciSpace.
- N-Formyl-Met-Ala-Ser | FPRs Binding Peptide. MedchemExpress.com.
- Methionine sulfoxide (PAMDB000428). P.
- For-Met-Ala-Ser-OH. Chem-Impex.
- Isolation of methionine sulfoxide containing peptides
- Analysis for methionine sulfoxides. Semantic Scholar.
- The biological significance of methionine sulfoxide stereochemistry. PMC.
- CN114166964A - A kind of rapid detection method of methionine sulfoxide imide.
- For-Met-Ala-Ser-OH. PubChem.
- Monitoring of Methionine Sulfoxide Content and Methionine Sulfoxide Reductase Activity. Springer Link.
- Technical Support Inform
- Proteolytically stable peptides by incorpor
- Stability of peptides 1–16 in 50% (v/v) human serum. (a) Time course....
- the UV 215 nm overlay of Rp HpLC separated tryptic peptides of an IgG2....
- H-Met-Ala-Ser-OH. Chem-Impex.
- Computational characterization of peptide binding stability to HLA-C allotypes and its association with HIV-1 infection progression and HIV-1 related neurocognitive impairment. Frontiers.
- Serum Stability of Peptides.
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. biotage.com [biotage.com]
- 3. Monitoring of methionine sulfoxide content and methionine sulfoxide reductase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The biological significance of methionine sulfoxide stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biology.stackexchange.com [biology.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. vitacellelabs.com [vitacellelabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Can MS/MS detect methionine sulfoxide? [en.biotech-pack.com]
- 12. Identification of methionine sulfoxide diastereomers in immunoglobulin gamma antibodies using methionine sulfoxide reductase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: Relative Potency of fMLP vs. N-Formyl-Met-Ala-Ser
The following guide provides an in-depth technical comparison between the gold-standard chemotactic peptide fMLP and the physiologically relevant mitochondrial/bacterial precursor N-Formyl-Met-Ala-Ser (fMAS) .
Executive Summary
fMLP (N-Formyl-Met-Leu-Phe) acts as the prototypical high-affinity agonist for the Formyl Peptide Receptor 1 (FPR1) on neutrophils, driving potent chemotaxis and oxidative burst at nanomolar concentrations. In contrast, N-Formyl-Met-Ala-Ser (fMAS) serves primarily as a substrate for peptide deformylase (PDF) during protein maturation. While fMAS retains the N-formyl group required for receptor recognition, the substitution of hydrophobic residues (Leu, Phe) with smaller, polar residues (Ala, Ser) drastically reduces its binding affinity and potency, rendering it a weak agonist often used to delineate structural specificity or enzyme kinetics rather than to induce robust immune signaling.
Structural & Mechanistic Analysis
The biological activity of formyl peptides is governed by strict Structure-Activity Relationships (SAR). The FPR1 receptor contains a binding pocket specifically evolved to accommodate hydrophobic side chains at positions 2 and 3 of the peptide ligand.
Structural Comparison
| Feature | fMLP (f-Met-Leu-Phe) | fMAS (f-Met-Ala-Ser) | Impact on Potency |
| Position 1 | N-Formyl-Methionine | N-Formyl-Methionine | Neutral: Both possess the critical formyl group for FPR activation. |
| Position 2 | Leucine (Leu): Large, hydrophobic isobutyl side chain. | Alanine (Ala): Small methyl group; significantly less hydrophobic. | Negative: Reduced hydrophobic interaction decreases binding affinity. |
| Position 3 | Phenylalanine (Phe): Aromatic, bulky, highly hydrophobic. | Serine (Ser): Polar, hydrophilic hydroxymethyl group. | Critical Loss: The aromatic ring of Phe is essential for high-affinity locking into the FPR1 pocket. |
| Primary Role | Potent FPR1 Agonist (PAMP) | Protein Precursor / Deformylase Substrate | fMAS is physiologically abundant but immunologically weak. |
Mechanism of Action: FPR1 Signaling
Upon binding fMLP, the FPR1 receptor undergoes a conformational change that triggers G-protein dissociation (
Figure 1: Signal transduction pathway initiated by Formyl Peptide Receptor 1 (FPR1). fMLP activates this pathway fully at low concentrations, while fMAS requires significantly higher concentrations to achieve threshold activation.
Comparative Performance Data
The following data consolidates experimental findings on the relative potencies of these peptides. The "Relative Activity" is normalized to fMLP (set to 100%).
Biological Endpoints[1][2][3][4]
| Assay Endpoint | fMLP | fMAS | Relative Potency |
| Chemotaxis (Neutrophil) | < 0.01% | ||
| Lysosomal Enzyme Release | Inactive at physiological levels | Negligible | |
| Receptor Binding ( | ~3.0 nM | Estimated > 10 µM | Low Affinity |
| Superoxide Generation | Minimal / Detectable only at high µM | Weak |
*Note: Specific EC50 values for fMAS are often not calculated in standard potency screens because it fails to reach 50% maximal response within the standard titration range (up to 10 µM). The values above are extrapolated from SAR studies demonstrating the loss of activity when Phe is replaced by non-aromatic residues.
Key Experimental Insight
In the seminal Structure-Activity Relationship (SAR) study by Showell et al. (1976) , the removal of the Phenylalanine residue or its replacement with a non-hydrophobic residue resulted in a potency drop of over 5 orders of magnitude. While f-Met-Ala-Ser retains the N-formyl-Met start, the Ala-Ser tail fails to engage the hydrophobic pockets of the receptor, making it a "partial agonist" or effectively inactive in competitive environments.
Experimental Methodologies
To validate these differences in your own laboratory, use the following standardized protocols.
A. Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay measures the migration of neutrophils through a microporous membrane toward a gradient of the peptide.
Protocol:
-
Preparation: Isolate human neutrophils from heparinized blood using Dextran sedimentation and Ficoll-Hypaque gradient centrifugation. Resuspend in HBSS + 0.5% BSA at
cells/mL. -
Chemoattractant Loading:
-
Positive Control: Prepare fMLP serial dilutions (
M to M). -
Test Article: Prepare fMAS serial dilutions (
M to M). -
Negative Control: Buffer only (HBSS).
-
Load 30 µL of chemoattractant into the lower wells of a micro-chemotaxis chamber.
-
-
Assembly: Place a polycarbonate filter (3 µm pore size) over the lower wells.
-
Cell Loading: Add 50 µL of neutrophil suspension to the upper wells.
-
Incubation: Incubate at 37°C in humidified air with 5% CO2 for 45–60 minutes.
-
Quantification: Remove filter, fix with methanol, and stain with Diff-Quik. Count cells that migrated to the underside of the filter using microscopy (5 high-power fields per well).
B. Superoxide Anion Production (Cytochrome C Reduction)
Measures the respiratory burst (ROS production) triggered by receptor activation.
Workflow Diagram:
Figure 2: Workflow for Cytochrome C Reduction Assay. Specificity is confirmed by adding Superoxide Dismutase (SOD) to a control well, which should inhibit the color change.
Implications for Research & Drug Development
-
Selection of Controls:
-
Use fMLP as the positive control for maximal neutrophil activation.
-
Use fMAS (or f-Met-Ala) as a structural negative control to demonstrate that the response is specific to the sequence (f-Met-Leu-Phe) and not just the N-formyl group.
-
-
Mitochondrial DAMPs Research:
-
fMAS represents a "cryptic" mitochondrial peptide. While fMLP mimics highly pathogenic bacteria, fMAS mimics the N-terminus of mitochondrial proteins (e.g., ATPase subunits).
-
Research into sterile inflammation (e.g., trauma, ischemia) often investigates whether mitochondrial peptides like fMAS can activate FPRs. The data suggests that while they can activate FPR1, they require much higher local concentrations (e.g., at the site of necrotic cell death) compared to bacterial fMLP.
-
-
Enzyme Assays:
-
fMAS is the preferred substrate for Peptide Deformylase (PDF) assays. If your goal is to study the processing of N-terminal peptides rather than chemotaxis, fMAS is the superior model substrate due to its relevance in protein maturation sequences.
-
References
-
Showell, H. J., et al. (1976).[1] "The structure-activity relations of synthetic peptides as chemotactic factors and inducers of lysosomal secretion for neutrophils." Journal of Experimental Medicine.
-
Schiffmann, E., et al. (1975). "N-formylmethionyl peptides as chemoattractants for leucocytes." Proceedings of the National Academy of Sciences.
-
Freer, R. J., et al. (1980). "Formyl peptide chemoattractants: a model of the receptor on rabbit neutrophils." Biochemistry.
-
TargetMol. "N-Formyl-Met-Ala-Ser Product Information." TargetMol Chemicals.
-
Carp, H. (1982). "Mitochondrial N-formylmethionyl proteins as chemoattractants for neutrophils." Journal of Experimental Medicine.
Sources
Specificity of N-Formyl-Met-Ala-Ser (fMAS) for FPR1 vs. FPR2: A Comparative Technical Guide
This guide provides an in-depth technical analysis of N-Formyl-Met-Ala-Ser (fMAS) , positioning it within the landscape of Formyl Peptide Receptor (FPR) ligands. Unlike the high-potency prototype fMLP (N-Formyl-Met-Leu-Phe), fMAS serves as a critical structural probe that defines the minimal hydrophobic requirements for receptor activation.
Executive Summary
N-Formyl-Met-Ala-Ser (fMAS) is a synthetic tripeptide primarily utilized to characterize the structural stringency of the Formyl Peptide Receptor 1 (FPR1) binding pocket.
-
Primary Status: Low-affinity, weak partial agonist for FPR1.
-
FPR2 Status: Negligible activity/Inactive.
-
Key Differentiator: While fMLP activates FPR1 at nanomolar (nM) concentrations, fMAS requires micromolar (
M) concentrations ( -fold shift). This drastic reduction in potency highlights the critical role of the hydrophobic side chains (Leucine and Phenylalanine) in the standard fMLP sequence for stabilizing the active receptor conformation.
Recommendation: fMAS should not be used as a primary agonist for inducing robust neutrophil chemotaxis or oxidative burst in standard screening. It is best reserved for structure-activity relationship (SAR) studies or as a low-potency control to validate the specificity of high-affinity antagonists.
Mechanistic Comparison: fMAS vs. The Standards
To understand the specificity of fMAS, one must compare it against the "Gold Standards" for FPR1 and FPR2.
Table 1: Ligand Profiling and Potency Data
| Feature | fMLP (Standard) | fMAS (The Analog) | WKYMVm (FPR2 Selective) |
| Sequence | N-Formyl-Met-Leu-Phe | N-Formyl-Met-Ala-Ser | Trp-Lys-Tyr-Met-Val-D-Met |
| FPR1 Affinity ( | ~0.5 – 1.0 nM | > 10,000 nM ( | High (nM range) |
| FPR2 Affinity ( | Low (~400 nM) | Inactive / Negligible | High (pM - nM range) |
| Primary Mechanism | Hydrophobic pocket engagement | Weak engagement (Polar/Small) | Amphipathic helix recognition |
| Chemotaxis EC50 | ~1 nM | ~10 - 100 | ~10 pM (FPR2) |
| Key Structural Driver | Met (Anchor), Leu/Phe (Hydrophobic) | Met (Anchor), Ala/Ser (Too small/Polar) | D-Met & Trp (FPR2 Specificity) |
Structural Basis of Specificity
The specificity profile of fMAS is dictated by the hydrophobic mismatch theory:
-
FPR1 Binding Pocket: The orthosteric pocket of FPR1 contains deep hydrophobic clefts designed to accommodate the bulky, non-polar side chains of Leucine (position 2) and Phenylalanine (position 3).
-
The fMAS Deficit:
-
Alanine (Pos 2): Lacks the isobutyl side chain of Leucine, failing to fill the hydrophobic sub-pocket. This results in a loss of van der Waals contact energy.
-
Serine (Pos 3): Replaces the aromatic Phenylalanine with a polar hydroxymethyl group. This introduces a repulsive interaction or simply a lack of binding energy within the aromatic-preferring region of the receptor.
-
-
Result: The N-terminal Formyl-Met provides the initial "anchor," but the rest of the peptide fails to "latch" the receptor into the active G-protein coupling conformation efficiently.
Experimental Protocols for Validation
Protocol A: Comparative Calcium Mobilization Assay
Objective: Determine the EC50 shift between fMLP and fMAS to quantify relative potency.
Reagents:
-
Cells: HL-60 (differentiated into neutrophil-like cells using 1.3% DMSO for 5-7 days) or primary human neutrophils.
-
Dye: Fluo-4 AM or Fura-2 AM.
-
Buffer: HBSS with
/ + 20 mM HEPES.
Workflow:
-
Loading: Incubate
cells/mL with 2 M Fluo-4 AM for 30 mins at 37°C. Wash 2x with HBSS. -
Plating: Seed cells into a black-wall, clear-bottom 96-well plate (
cells/well). -
Baseline: Measure fluorescence for 30 seconds (Ex/Em: 494/516 nm) to establish a stable baseline.
-
Injection (The Critical Step):
-
Row A: fMLP Titration (
M to M). -
Row B: fMAS Titration (
M to M). Note the higher range. -
Row C: WKYMVm (Positive Control for FPR2).
-
-
Acquisition: Record kinetics for 120 seconds post-injection.
Expected Results:
-
fMLP: Sigmoidal dose-response with EC50 ~1-5 nM.
-
fMAS: Right-shifted curve with EC50 ~10-50
M. -
Validation: If fMAS shows activity at nM concentrations, check for contamination with fMLP.
Protocol B: Neutrophil Chemotaxis (Boyden Chamber)
Objective: Assess physiological functionality.[1]
-
Setup: Use a 3
m pore size polycarbonate filter. -
Lower Chamber:
-
Condition 1: Buffer (Negative Control).
-
Condition 2: fMLP (10 nM).
-
Condition 3: fMAS (10 nM) -> Expect NO migration.
-
Condition 4: fMAS (100
M) -> Expect migration.
-
-
Upper Chamber:
Neutrophils. -
Incubation: 45-60 minutes at 37°C, 5% CO2.
-
Quantification: Count migrated cells or use CellTiter-Glo for ATP luminescence.
Visualizing the Signaling & Logic
Diagram 1: FPR1 vs FPR2 Ligand Selection Logic
This decision tree assists researchers in selecting the correct ligand based on their specific receptor target and potency requirements.
Caption: Decision matrix for FPR ligand selection. fMAS is positioned strictly as a low-potency probe for FPR1, distinct from the high-affinity options for FPR1 and FPR2.
Diagram 2: Signal Transduction Pathway
The downstream effects of fMAS (at high concentrations) mirror fMLP, activating the
Caption: Signal transduction pathway. Both ligands activate the same Gi-coupled pathway, but fMAS requires significantly higher concentrations to achieve receptor occupancy and activation.
References
-
Schiffmann, E., Corcoran, B. A., & Wahl, S. M. (1975). N-formylmethionyl peptides as chemoattractants for leucocytes.[2][3][4][5][6] Proceedings of the National Academy of Sciences of the United States of America.[2] [Link]
-
Ye, R. D., et al. (2009). International Union of Basic and Clinical Pharmacology.[7] LXXIII. Nomenclature for the formyl peptide receptor (FPR) family. Pharmacological Reviews. [Link]
-
Boulay, F., et al. (1990). Synthesis and use of a novel N-formyl peptide derivative to probe the N-formyl peptide receptor of human neutrophils. Biochemical Journal. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abbiotec.com [abbiotec.com]
- 5. Chemoattractant concentration–dependent tuning of ERK signaling dynamics in migrating neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endotoxin promotes neutrophil hierarchical chemotaxis via the p38-membrane receptor pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Analyte: Physicochemical Properties of N-Formyl-Met-Ala-Ser
An In-Depth Technical Guide to the Reversed-Phase HPLC Analysis of N-Formyl-Met-Ala-Ser Trifluoroacetate
For researchers and drug development professionals, the accurate analysis of synthetic peptides is a cornerstone of quality control, characterization, and formulation development. N-formylated peptides, such as N-Formyl-Met-Ala-Ser, represent a critical class of molecules that act as potent chemoattractants and activators of neutrophils by binding to formyl peptide receptors (FPRs)[1][2]. Their purification and analysis demand robust and well-understood chromatographic methods.
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) conditions for the analysis of N-Formyl-Met-Ala-Ser trifluoroacetate. Rather than presenting a single, system-dependent retention time, we will explore the fundamental principles that govern peptide retention, explain the causal relationships behind experimental choices, and provide a framework for developing and optimizing a separation method.
The chromatographic behavior of a peptide is intrinsically linked to its structure and the physicochemical properties of its constituent amino acids. N-Formyl-Met-Ala-Ser is a tripeptide with the following sequence:
-
N-Formyl-Methionine (fMet): The N-terminal formylation removes the primary amine's positive charge at low pH, and the methionine side chain is nonpolar and hydrophobic[3].
-
Alanine (Ala): A small, nonpolar, and hydrophobic amino acid[3].
-
Serine (Ser): A polar, hydrophilic amino acid due to its hydroxyl side chain[3].
The overall hydrophobicity of a peptide is a primary determinant of its retention in Reversed-Phase (RP) HPLC[4]. Based on hydrophobicity indices measured at pH 2, Methionine (74) and Alanine (47) are hydrophobic, while Serine (-7) is hydrophilic[3]. The N-formyl group also contributes to the molecule's nonpolar character. Therefore, N-Formyl-Met-Ala-Ser is expected to be a moderately hydrophobic peptide, making it an ideal candidate for RP-HPLC.
The "trifluoroacetate" designation indicates that the peptide is supplied as a salt, with the negatively charged trifluoroacetate anion (TFA⁻) acting as a counter-ion to any positively charged groups on the peptide. However, in the context of HPLC, TFA plays a much more significant and active role in the separation process itself.
The Lynchpin of Peptide Separations: The Role of Trifluoroacetic Acid (TFA)
Trifluoroacetic acid (TFA) has been the dominant mobile phase additive for peptide RP-HPLC for decades, and for good reason[5][6]. Its utility stems from several key functions that collectively enhance separation quality.
-
Potent Ion-Pairing Agent: This is TFA's primary role[7]. At the acidic pH established by TFA (typically pH ~2), any residual basic amino acids in a peptide (like Lysine or Arginine) would be protonated. The negatively charged TFA anion forms an ion pair with these protonated sites. This interaction masks the positive charges, increasing the peptide's overall hydrophobicity and promoting stronger, more predictable retention on the nonpolar stationary phase[5].
-
pH Control: As a strong acid, TFA effectively lowers the mobile phase pH, which serves two purposes: it ensures the protonation of basic residues for consistent ion-pairing and suppresses the ionization of silica-based stationary phases, preventing undesirable secondary interactions that lead to poor peak shape[8].
-
Solubility and Peak Shape: The formation of the peptide-TFA ion pair often improves peptide solubility in the mobile phase and typically results in sharper, more symmetrical peaks[9].
While TFA is excellent for UV detection, it is known to cause signal suppression in mass spectrometry (MS) due to its strong ion-pairing properties in the gas phase. For LC-MS applications, volatile alternatives like formic acid are often preferred, though this can lead to significant changes in retention and peak shape[10][11].
A Practical Guide to Method Development for N-Formyl-Met-Ala-Ser
Developing a robust HPLC method is a systematic process. The following protocol provides a validated starting point for the analysis of N-Formyl-Met-Ala-Ser trifluoroacetate.
Experimental Workflow: HPLC Method Development
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-Formyl-Met-Ala-Ser | TargetMol [targetmol.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. hplc.eu [hplc.eu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Big change in retention times switching from TFA to FA? - Chromatography Forum [chromforum.org]
A Senior Application Scientist's Guide to the Comparative Efficacy of Formylated vs. Non-Formylated Peptides
For researchers, scientists, and drug development professionals navigating the complexities of innate immunity and inflammation, understanding the nuanced activities of signaling molecules is paramount. Among these, peptides, particularly those bearing an N-terminal formyl group, represent a critical class of chemoattractants that orchestrate the initial stages of the inflammatory response. This guide provides an in-depth, objective comparison of the efficacy of formylated versus non-formylated peptides, grounded in experimental data and mechanistic insights. We will dissect their differential receptor engagement, downstream signaling cascades, and functional consequences, offering a comprehensive resource for designing and interpreting experiments in this field.
The Decisive Role of N-terminal Formylation in Immune Recognition
The innate immune system has evolved sophisticated mechanisms to detect invading pathogens. One such mechanism is the recognition of N-formyl peptides, which are characteristic of bacterial and mitochondrial proteins.[1] The N-formylmethionine residue at the N-terminus of these peptides serves as a potent pathogen-associated molecular pattern (PAMP) or damage-associated molecular pattern (DAMP), signaling the presence of infection or tissue injury.[2][3] This N-terminal modification is the primary determinant of the high potency of formylated peptides in activating immune cells, a distinction that is starkly evident when compared to their non-formylated counterparts.[4][5]
Non-formylated peptides, while capable of eliciting biological responses, generally exhibit significantly lower potency.[6] However, certain non-formylated peptides, particularly those of viral origin or derived from host proteins, can act as agonists for specific receptors, often with distinct downstream effects compared to formylated peptides.[4][7] This suggests a more complex regulatory landscape where both types of peptides play unique roles in modulating immune responses.
Differential Receptor Engagement: The Formyl Peptide Receptor (FPR) Family
The biological effects of formylated and non-formylated peptides are primarily mediated by a family of G protein-coupled receptors (GPCRs) known as the Formyl Peptide Receptors (FPRs).[8][9] In humans, this family consists of three members: FPR1, FPR2, and FPR3.[7][10] The differential affinity and activation of these receptors by formylated and non-formylated peptides are central to their distinct efficacies.
-
FPR1: This receptor exhibits high affinity for N-formylated peptides, such as the archetypal bacterial peptide N-formylmethionyl-leucyl-phenylalanine (fMLF).[1][11] The N-formyl group is a critical determinant for high-affinity binding to FPR1.[9][12] Consequently, formylated peptides are potent activators of FPR1-mediated signaling.
-
FPR2: While also capable of binding formylated peptides, FPR2 is considered more promiscuous, recognizing a broader range of ligands, including non-formylated peptides, lipids, and annexin A1.[2][3][13] For some non-formylated peptides, FPR2 is the preferred receptor.[4] This promiscuity allows FPR2 to mediate a wider array of biological responses, ranging from pro-inflammatory to pro-resolving.[13]
-
FPR3: The role of FPR3 is the least characterized of the family. It does not typically bind fMLF and its functional significance is still under investigation, though it is known to be expressed in monocytes and dendritic cells.[11][14]
The choice of receptor engagement dictates the subsequent cellular response, highlighting the importance of understanding the specific receptor-ligand interactions when studying these peptides.
Signaling Pathways: A Tale of Two Potencies
Upon ligand binding, FPRs undergo a conformational change, leading to the activation of intracellular signaling cascades. While the core pathways are similar for both formylated and non-formylated peptides, the magnitude and duration of the signal are often significantly different, reflecting their varying potencies.
The primary signaling pathway initiated by FPR activation involves the Gαi subunit of the heterotrimeric G protein.[13] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10][15] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[10] Concurrently, FPR activation can also stimulate the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways.[8][13]
The significantly higher affinity of formylated peptides for FPR1 results in a more robust and sustained activation of these pathways compared to their non-formylated counterparts. This heightened signaling intensity translates into more potent downstream biological effects.
Caption: Formyl Peptide Receptor (FPR) Signaling Pathway.
Comparative Efficacy in Key Biological Assays
The differential potency of formylated and non-formylated peptides is most evident in functional assays that measure key immune cell responses. Below, we compare their efficacy in three standard assays: chemotaxis, calcium mobilization, and cytokine release.
Chemotaxis Assay
Chemotaxis, the directed migration of cells towards a chemical gradient, is a hallmark of the inflammatory response. Formylated peptides are potent chemoattractants for neutrophils and other phagocytes.[5][11]
Experimental Protocol: Transwell Chemotaxis Assay
-
Cell Preparation: Isolate human neutrophils from peripheral blood using density gradient centrifugation.[16] Resuspend the cells in RPMI-1640 medium supplemented with 1% BSA.
-
Assay Setup: Use a 48-well microchemotaxis chamber with a polycarbonate filter (3-μm pores).[17]
-
Chemoattractant Gradient: Add varying concentrations of formylated (e.g., fMLF) and non-formylated peptides to the lower wells of the chamber.[17]
-
Cell Migration: Add the neutrophil suspension to the upper wells. Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 45-60 minutes.[17]
-
Quantification: After incubation, remove the filter and stain the migrated cells on the lower side of the membrane. Count the number of migrated cells per high-power field using a microscope. Alternatively, quantify migration using a plate reader-based assay.[18]
| Peptide Type | Typical Effective Concentration (EC50) | Receptor Preference | Migratory Response |
| Formylated | 1-10 nM[19] | FPR1 > FPR2 | Potent and robust chemotaxis[6][20] |
| Non-formylated | >100 nM to µM range[6] | FPR2 > FPR1 | Weaker and less efficient chemotaxis[4] |
Calcium Mobilization Assay
The release of intracellular calcium is a rapid and critical event in FPR signaling, leading to the activation of various downstream effectors.
Experimental Protocol: Fluo-4 Calcium Mobilization Assay
-
Cell Preparation: Differentiate HL-60 cells into a neutrophil-like phenotype or use isolated human neutrophils.[21]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, according to the manufacturer's protocol.[15][22]
-
Assay Setup: Plate the dye-loaded cells in a 96-well black-walled, clear-bottom plate.
-
Stimulation and Measurement: Use a fluorescence plate reader with an integrated liquid handling system to add different concentrations of formylated and non-formylated peptides to the wells.[22] Measure the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium concentration.[21][23]
Caption: Calcium Mobilization Assay Workflow.
| Peptide Type | Peak Calcium Response | Duration of Response | Receptor Dependence |
| Formylated | High magnitude and rapid peak[19][21] | Sustained response | Primarily FPR1-dependent[23] |
| Non-formylated | Lower magnitude and slower peak | More transient response | Often FPR2-dependent |
Cytokine Release Assay
The activation of immune cells by peptides can lead to the production and release of pro-inflammatory cytokines, further amplifying the inflammatory cascade.
Experimental Protocol: ELISA for Cytokine Release
-
Cell Culture: Culture peripheral blood mononuclear cells (PBMCs) or isolated monocytes in a 24-well plate.[24][25]
-
Stimulation: Treat the cells with various concentrations of formylated and non-formylated peptides for 18-24 hours.[25]
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell-free supernatants.
-
Cytokine Quantification: Measure the concentration of specific cytokines (e.g., IL-6, IL-8, TNF-α) in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[24][26]
| Peptide Type | Cytokine Profile | Potency | Potential Outcome |
| Formylated | Potent induction of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α)[11] | High | Amplification of inflammation |
| Non-formylated | Variable; can induce both pro- and anti-inflammatory cytokines depending on the peptide and context | Lower | Modulation of the inflammatory response |
Implications for Drug Development and Research
The distinct efficacies of formylated and non-formylated peptides have significant implications for therapeutic strategies and basic research.
-
Targeting Inflammation: The high potency of formylated peptides makes FPR1 an attractive target for developing antagonists to treat inflammatory diseases.[9][27]
-
Pro-resolving Therapies: The ability of certain non-formylated peptides and other ligands to activate FPR2 and promote anti-inflammatory and pro-resolving pathways opens avenues for developing novel therapeutics to resolve inflammation.[13][28]
-
Research Tool Selection: Researchers must carefully consider the formylation status of peptides used in their experiments, as this will profoundly impact the observed biological responses and the interpretation of results.
Conclusion
The N-terminal formylation of peptides is a critical determinant of their efficacy as chemoattractants and activators of the innate immune system. Formylated peptides, through their high-affinity interaction with FPR1, elicit potent pro-inflammatory responses characterized by robust chemotaxis, calcium mobilization, and cytokine release. In contrast, non-formylated peptides are generally less potent and can exhibit different receptor preferences, sometimes mediating more nuanced or even pro-resolving effects through FPR2. A thorough understanding of these differences, supported by rigorous experimental validation, is essential for advancing our knowledge of innate immunity and for the development of targeted therapies for inflammatory diseases.
References
-
Bufe, B., & Zufall, F. (2016). The sensing of bacteria: Emergin principles for the detection of signal sequences by formyl peptide receptors. Biomolecular Concepts, 7(4), 205–214. [Link]
-
Wikipedia. (n.d.). Formyl peptide receptor. Retrieved February 15, 2026, from [Link]
-
He, H. Q., & Ye, R. D. (2017). The formyl peptide receptors: diversity of ligands and mechanism for recognition. Molecules, 22(3), 455. [Link]
-
Cattaneo, F., Ammendola, R., & Sica, M. (2019). Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists. International journal of molecular sciences, 20(11), 2791. [Link]
-
Ye, R. D., Boulay, F., Wang, J. M., Dahlgren, C., Gerard, C., Parmentier, M., ... & Murphy, P. M. (2009). International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the formyl peptide receptor (FPR) family. Pharmacological reviews, 61(2), 119–161. [Link]
-
Napolitano, F., & Montuori, N. (2025). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers in Immunology, 16, 1365427. [Link]
-
Prevete, N., Liotti, F., & de Paulis, A. (2021). The Role of Formyl Peptide Receptors in Permanent and Low-Grade Inflammation: Helicobacter pylori Infection as a Model. International journal of molecular sciences, 22(7), 3686. [Link]
-
Zhang, J., & Wang, J. M. (2016). New development in studies of formyl-peptide receptors: critical roles in host defense. Journal of leukocyte biology, 100(2), 299–306. [Link]
-
Gao, J. L., & Murphy, P. M. (2011). A critical role of formyl peptide receptors in host defense against Escherichia coli. Journal of leukocyte biology, 89(5), 739–745. [Link]
-
He, H. Q., & Ye, R. D. (2017). Regulation of inflammation by members of the formyl-peptide receptor family. Journal of leukocyte biology, 101(3), 559–570. [Link]
-
Cheng, N., He, R., & Ye, R. D. (2020). Structural basis for recognition of N-formyl peptides as pathogen-associated molecular patterns. Nature communications, 11(1), 1-10. [Link]
-
Migeotte, I., Communi, D., & Parmentier, M. (2006). Formyl peptide receptors: a promiscuous subfamily of G protein-coupled receptors controlling immune responses. Cytokine & growth factor reviews, 17(6), 501–519. [Link]
-
Ye, R. D., Boulay, F., Wang, J. M., Dahlgren, C., Gerard, C., Parmentier, M., ... & Murphy, P. M. (2009). International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family. Pharmacological Reviews, 61(2), 119-161. [Link]
-
Senta, H., Pu, Y., & Adib, R. (2017). A Haptotaxis Assay for Neutrophils using Optical Patterning and a High-content Approach. Scientific reports, 7(1), 1-13. [Link]
-
Fu, H., & Wang, J. M. (2020). Chemotactic Ligands that Activate G-Protein-Coupled Formylpeptide Receptors. International journal of molecular sciences, 21(18), 6649. [Link]
-
Dorward, D. A., Lucas, C. D., Chapman, G. B., Haslett, C., & Dhaliwal, K. (2015). The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation. The American journal of pathology, 185(5), 1172–1184. [Link]
-
Rivas-Santiago, C., Sada-Ovalle, I., & Rivas-Santiago, B. (2022). Identification of N-formylated Peptides with Neutrophilic Chemotactic Activity in Mycobacterium tuberculosis. bioRxiv. [Link]
-
Dahlgren, C., Gabl, M., & Forsman, H. (2016). Formylated MHC Class Ib Binding Peptides Activate Both Human and Mouse Neutrophils Primarily through Formyl Peptide Receptor 1. PloS one, 11(12), e0167615. [Link]
-
Daniel, D. C., & D'Ambrosio, D. (1991). Distinct patterns of chemotactic peptide-induced calcium mobilization in differentiated myeloid leukemia cells and peripheral blood neutrophils. Cellular immunology, 135(1), 236–247. [Link]
-
He, R., Tan, L., Browning, D. D., & Ye, R. D. (2000). The synthetic peptide Trp-Lys-Tyr-Met-Val-D-Met is a potent chemotactic agonist for mouse formyl peptide receptor. The Journal of pharmacology and experimental therapeutics, 295(2), 656–662. [Link]
-
Schiffmann, E., Corcoran, B. A., & Wahl, S. M. (1975). N-formylmethionyl peptides as chemoattractants for leucocytes. Proceedings of the National Academy of Sciences of the United States of America, 72(3), 1059–1062. [Link]
-
Gobbetti, T., Cen, Y., Favia, M., & Le, Y. (2018). Mitochondrial N-formyl peptides cause airway contraction and lung neutrophil infiltration via formyl peptide receptor activation. American journal of physiology. Lung cellular and molecular physiology, 314(6), L1023–L1034. [Link]
-
He, H. Q., & Ye, R. D. (2000). N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes: Molecular Characterization of Fpr2, a Second Mouse Neutrophil Fpr. The Journal of experimental medicine, 192(7), 1049–1056. [Link]
-
Napolitano, F., & Montuori, N. (2025). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers in Immunology, 16. [Link]
-
de Oliveira, G. P., & de Fátima, Â. (2023). Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. International Journal of Molecular Sciences, 24(13), 10929. [Link]
-
Dahlgren, C., & Karlsson, A. (2010). The FPR2-induced rise in cytosolic calcium in human neutrophils relies on an emptying of intracellular calcium stores and is inhibited by a gelsolin-derived PIP2-binding peptide. Journal of leukocyte biology, 88(1), 169–176. [Link]
-
ResearchGate. (n.d.). Cytokines assay release. Retrieved February 15, 2026, from [Link]
-
Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved February 15, 2026, from [Link]
-
De Luca, S., & Di Maro, S. (2016). Solid Phase Formylation of N-Terminus Peptides. Molecules, 21(6), 743. [Link]
-
Kim, S. D., & Bae, Y. S. (2018). Activation of formyl peptide receptor 1 elicits therapeutic effects against collagen-induced arthritis. Experimental & molecular medicine, 50(9), 1-11. [Link]
-
Dahlgren, C., & Forsman, H. (2021). What is the potential of formyl peptide receptor 1 (FPR1) as a therapeutic target in human disease? Expert opinion on therapeutic targets, 25(1), 21–31. [Link]
-
Das, R., & Bar-Or, D. (2022). An adaptable in vitro cytokine release assay (CRA): Susceptibility to cytokine storm in COVID-19 as a model. Cytokine, 159, 156011. [Link]
-
Sartorius. (n.d.). Incucyte® Chemotaxis Cell Migration Assay. Retrieved February 15, 2026, from [Link]
-
Lim, J., & Lee, J. (2024). The formyl peptide receptors FPR1 and FPR2 as targets for inflammatory disorders: recent advances in the development of small-molecule agonists. Drug Discovery Today. [Link]
-
Migeotte, I., Communi, D., & Parmentier, M. (2005). The N-formyl peptide receptors and the anaphylatoxin C5a receptors: an overview. Current drug targets. Inflammation and allergy, 4(2), 271–280. [Link]
Sources
- 1. Formylated MHC Class Ib Binding Peptides Activate Both Human and Mouse Neutrophils Primarily through Formyl Peptide Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Formyl Peptide Receptors in Permanent and Low-Grade Inflammation: Helicobacter pylori Infection as a Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. N-formylmethionyl peptides as chemoattractants for leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FPR Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation [frontiersin.org]
- 9. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 11. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of inflammation by members of the formyl-peptide receptor family - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Identification of N-formylated Peptides with Neutrophilic Chemotactic Activity in Mycobacterium tuberculosis – ScienceOpen [scienceopen.com]
- 17. N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes: Molecular Characterization of Fpr2, a Second Mouse Neutrophil Fpr - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sartorius.com [sartorius.com]
- 19. researchgate.net [researchgate.net]
- 20. A Haptotaxis Assay for Neutrophils using Optical Patterning and a High-content Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Distinct patterns of chemotactic peptide-induced calcium mobilization in differentiated myeloid leukemia cells and peripheral blood neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 23. The FPR2-induced rise in cytosolic calcium in human neutrophils relies on an emptying of intracellular calcium stores and is inhibited by a gelsolin-derived PIP2-binding peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. An adaptable in vitro cytokine release assay (CRA): Susceptibility to cytokine storm in COVID-19 as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Activation of formyl peptide receptor 1 elicits therapeutic effects against collagen‐induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. research.monash.edu [research.monash.edu]
- 28. tandfonline.com [tandfonline.com]
Safety Operating Guide
N-Formyl-Met-Ala-Ser Trifluoroacetate: Proper Disposal Procedures
[1]
Executive Safety & Environmental Summary
N-Formyl-Met-Ala-Ser (fMAS) is a potent chemotactic peptide used to study immune responses, specifically neutrophil activation via Formyl Peptide Receptors (FPR). It is typically supplied as a Trifluoroacetate (TFA) salt .
Effective disposal of this compound requires a dual-threat management strategy:
-
Biological Activity: The peptide moiety is bioactive and can trigger significant immune responses (chemotaxis, superoxide generation) if absorbed or inhaled.
-
Environmental Persistence: The TFA counterion is a short-chain per- and polyfluoroalkyl substance (PFAS). It is not biodegradable and accumulates in aquatic environments.
CORE DIRECTIVE: Never dispose of fMAS-TFA down the drain , even if dissolved in water. Standard wastewater treatment plants (WWTP) cannot degrade the trifluoromethyl group (–CF₃).[1] High-temperature incineration is the only validated method for complete destruction.
Critical Hazard Profile
Understanding the chemical structure dictates the disposal path.
| Component | Hazard Class | Biological/Environmental Impact | Disposal Implication |
| Peptide Sequence (f-Met-Ala-Ser) | Bioactive / Irritant | FPR Agonist: Activates neutrophils at nanomolar concentrations. Potential respiratory sensitizer. | Requires containment to prevent exposure.[2][3][4][5] Can be hydrolyzed by strong acids/bases. |
| Counterion (Trifluoroacetate) | Corrosive / Persistent | Aquatic Accumulant: Extremely stable C-F bonds. Phytotoxic to certain algae. | MANDATES INCINERATION. Must be segregated into halogenated waste streams to ensure proper combustion temperatures (>1100°C). |
Disposal Decision Logic (Workflow)
The following decision tree outlines the operational flow for segregating fMAS-TFA waste.
Figure 1: Decision logic for N-Formyl-Met-Ala-Ser trifluoroacetate disposal. Note that all liquid streams containing TFA are routed to Halogenated Waste to ensure high-temperature destruction.
Step-by-Step Disposal Protocols
Scenario A: Solid Waste (Lyophilized Powder)
Applicable to: Expired vials, residual powder, or spill cleanup materials.
-
Containment: Do not empty the vial. Keep the substance in its original primary container (glass vial).
-
Secondary Packaging: Place the primary container into a clear, sealable polyethylene bag (e.g., Ziploc) to prevent particulate dispersion.
-
Labeling: Apply a hazardous waste tag.
-
Chemical Name: N-Formyl-Met-Ala-Ser trifluoroacetate.
-
Hazards: Irritant, Bioactive.
-
Constituents: Peptide (95%+), Trifluoroacetic acid (Trace/Salt).
-
-
Disposal Action: Deposit into the Solid Chemical Waste drum.
-
Why: This ensures the solid is sent for incineration (Lab Pack service) rather than landfilling.
-
Scenario B: Liquid Waste (Stock Solutions & HPLC Effluent)
Applicable to: Solutions in DMSO, Methanol, or Water.
-
Segregation:
-
Do NOT mix with strong oxidizers (e.g., peroxides, nitric acid). Peptides can react exothermically.
-
Do NOT mix with bleach inside the waste container. While bleach deactivates the peptide, it can create hazardous chlorinated byproducts with the solvent.
-
-
Selection of Waste Stream:
-
Recommended: Pour into Halogenated Solvent Waste carboy.
-
Scientific Rationale: Although the solvent (e.g., Water or DMSO) might be non-halogenated, the TFA salt introduces fluorine. Many disposal facilities screen for Total Organic Halogens (TOX). If TOX > 1000 ppm, it must be treated as halogenated. Segregating it here guarantees it goes to a facility capable of breaking the C-F bond.
-
-
Deactivation (Optional but Recommended for Bioactivity):
-
If the solution is purely aqueous and highly concentrated (>1 mg/mL), you may treat it with 1N NaOH (pH > 12) for 24 hours before adding to the waste carboy. This hydrolyzes the peptide bonds, destroying biological activity, but leaves the TFA intact.
-
Warning: Check compatibility with your specific waste carboy material (HDPE is resistant to NaOH; some other plastics may not be).
-
Scenario C: Trace Contaminated Debris
Applicable to: Pipette tips, weigh boats, gloves.
-
Collection: Collect in a dedicated "Dry Solid Bio/Chem Waste" container lined with a double yellow or clear bag.
-
Sharps: If using needles for injection, dispose of in Red Sharps Containers designated for incineration.
-
Destruction: Ensure your facility marks these boxes for Incineration , not autoclaving-then-landfill. Autoclaving sterilizes the biohazard but does not destroy the chemical structure of TFA.
Decontamination of Work Surfaces
If fMAS-TFA powder is spilled on a benchtop:
-
PPE: Wear nitrile gloves, lab coat, and safety glasses. If powder is aerosolized, use N95 or P100 respiratory protection.
-
Containment: Cover the spill with a paper towel dampened with water (fMAS-TFA is water-soluble).
-
Cleaning Step 1 (Solubilization): Wipe the area thoroughly to remove the salt.
-
Cleaning Step 2 (Peptide Hydrolysis): Wipe the area with 10% Bleach (Sodium Hypochlorite) or 1N NaOH . Allow 10 minutes of contact time. This destroys the peptide backbone.
-
Rinse: Wipe with water to remove corrosive residue.
-
Disposal: Place all used paper towels into the Solid Chemical Waste bin.
Regulatory Compliance & RCRA Codes
While N-Formyl-Met-Ala-Ser is not explicitly "P-listed" or "U-listed" by the EPA, it is regulated under the Resource Conservation and Recovery Act (RCRA) based on its characteristics and components.
| Waste Characteristic | RCRA Code | Condition for Application |
| Ignitability | D001 | If dissolved in flammable solvents (MeOH, ACN) with Flash Point < 60°C. |
| Corrosivity | D002 | If the solution pH is ≤ 2 (possible with high concentrations of TFA salts in water).[6] |
| Toxic / N.O.S. | Not Listed | Generally classified as "Hazardous Waste, Solid/Liquid, N.O.S." (Not Otherwise Specified). |
Labeling Requirement: Always list "Trifluoroacetate" explicitly on the waste tag. This signals to the disposal vendor (TSDF) that the waste contains fluorinated compounds, preventing it from being used in fuel blending programs where incomplete combustion could release TFA into the atmosphere.
References
-
PubChem. (n.d.). Compound Summary for CID 101846, N-Formyl-Met-Ala-Ser. National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
United Nations Environment Programme (UNEP). (2022). Environmental Effects Assessment Panel Update: Trifluoroacetic acid (TFA). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[7][8] Retrieved from [Link]
Sources
- 1. pfasfree.org.uk [pfasfree.org.uk]
- 2. fishersci.com [fishersci.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. amherst.edu [amherst.edu]
- 5. peptide24.store [peptide24.store]
- 6. EPA Hazardous Waste Codes | UGA Environmental Safety Division [esd.uga.edu]
- 7. my.alfred.edu [my.alfred.edu]
- 8. pwaste.com [pwaste.com]
A Senior Application Scientist's Guide to Handling N-Formyl-Met-Ala-Ser Trifluoroacetate: From Hazard Assessment to Disposal
This guide provides a comprehensive operational framework for the safe handling and disposal of N-Formyl-Met-Ala-Ser trifluoroacetate. As researchers and drug development professionals, our primary mandate is to advance science without compromising safety. This document moves beyond a simple checklist, offering a procedural and causal analysis of the necessary precautions. The protocols herein are designed as a self-validating system, ensuring that each step mitigates the specific risks posed by this compound.
Foundational Hazard Analysis: A Tale of Two Moieties
Understanding the requisite personal protective equipment (PPE) for N-Formyl-Met-Ala-Ser trifluoroacetate begins with a bifurcated risk assessment. The compound is not a monolith; its hazards are a composite of its two primary components: the biologically active peptide and the highly reactive trifluoroacetate (TFA) counter-ion.
-
The Peptide (N-Formyl-Met-Ala-Ser): This N-formylated tripeptide is a potent chemoattractant that binds to formyl peptide receptors on neutrophils.[1][2] While its systemic toxicity is not the primary concern during routine laboratory handling, as a lyophilized powder, it presents a significant risk of inhalation. Fine, biologically active powders can provoke allergic reactions or other unintended pharmacological effects if inhaled.
-
The Counter-Ion (Trifluoroacetate): The TFA salt form is a common result of the reversed-phase HPLC purification process used in peptide synthesis.[3][4] Trifluoroacetic acid is a strong, corrosive acid that causes severe skin burns and eye damage and is harmful if inhaled.[5][6] While the peptide salt is a solid, in the presence of moisture (e.g., on skin, in eyes, or the respiratory tract), the corrosive properties of the TFA ion can manifest. This chemical hazard is the most immediate and acute risk to laboratory personnel.
The combined risk profile is therefore that of a fine, biologically active powder that is also a corrosive and respiratory irritant. Our safety protocol must address both the chemical and particulate hazards.
Core Directive: A Multi-layered PPE & Engineering Control Strategy
A multi-layered approach, prioritizing engineering controls and supplementing with robust PPE, is essential. The following protocol is scalable, but the baseline recommendations should be considered mandatory for any quantity.
Primary Engineering Controls: Your First and Best Defense
Before any PPE is donned, the environment must be controlled. The primary risk from N-Formyl-Met-Ala-Ser trifluoroacetate as a lyophilisate is the generation of aerosolized dust.
-
Chemical Fume Hood: All weighing, reconstitution, and aliquotting of the solid compound must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood's constant airflow will capture any fine powder that becomes airborne, preventing it from entering the operator's breathing zone.[5]
-
Ventilation: Ensure the laboratory is well-ventilated. General lab ventilation serves as a secondary control but does not replace the necessity of a fume hood for direct handling.
Personal Protective Equipment: The Essential Barrier
PPE is the final barrier between you and the chemical. Its selection must be deliberate and matched to the specific hazards of TFA and fine powders.
-
Eye and Face Protection:
-
Chemical Splash Goggles: Standard safety glasses are insufficient. Tightly fitting chemical splash goggles are required to protect against airborne powder and potential splashes of reconstituted solutions.[7]
-
Face Shield: When handling larger quantities (>100 mg) of the powder or when preparing stock solutions, a face shield worn over chemical splash goggles is mandatory. This provides a full barrier against splashes that could occur during vortexing or other mixing steps.
-
-
Skin Protection:
-
Gloves: Double-gloving is strongly recommended.[7] The outer glove provides the primary barrier, and the inner glove offers protection in case the outer one is breached. Nitrile gloves are appropriate for incidental contact. If a glove becomes contaminated, remove it immediately, wash your hands, and re-don a new pair.
-
Lab Coat: A clean, buttoned lab coat with full-length sleeves and tight cuffs is required to protect skin and personal clothing from contamination.
-
Chemically Resistant Apron: For tasks involving larger volumes of TFA-containing solutions, a PVC or other chemically resistant apron should be worn over the lab coat.[8]
-
-
Respiratory Protection:
-
Under normal conditions, all handling of the solid should occur within a fume hood, making a respirator unnecessary.
-
In the rare event of a large spill outside of a containment device or if a fume hood is not available, a NIOSH-approved respirator with cartridges appropriate for organic acid vapors should be used by trained personnel during cleanup.
-
PPE Requirement Summary Table
| Task | Engineering Control | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Powder (<100mg) | Chemical Fume Hood | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Not required with hood |
| Weighing Powder (>100mg) | Chemical Fume Hood | Goggles & Face Shield | Double Nitrile Gloves | Lab Coat | Not required with hood |
| Reconstituting in Solvent | Chemical Fume Hood | Goggles & Face Shield | Double Nitrile Gloves | Lab Coat | Not required with hood |
| Handling Dilute Solutions | Benchtop (in well-ventilated area) | Chemical Splash Goggles | Single Nitrile Gloves | Lab Coat | Not required |
| Large Spill Cleanup | N/A | Goggles & Face Shield | Double Nitrile Gloves | Lab Coat & Apron | Required (NIOSH-approved) |
Operational & Disposal Plan: A Step-by-Step Procedural Guide
Step-by-Step Handling Protocol
-
Preparation:
-
Assemble all necessary materials (spatulas, weigh boats, solvent, tubes, pipettes) and place them inside the chemical fume hood before retrieving the compound.
-
Don all required PPE as outlined in the table above.
-
Place a plastic-backed absorbent pad on the work surface inside the hood to contain any minor spills.
-
-
Weighing and Reconstitution:
-
Carefully open the vial containing the lyophilized powder inside the fume hood. Avoid any sudden movements that could aerosolize the powder.
-
Use a dedicated spatula to weigh the desired amount onto a weigh boat.
-
Add the reconstitution solvent (e.g., DMSO, water) slowly to the vial or a new tube containing the weighed powder. Do not squirt solvent directly onto the powder, as this can cause it to become airborne.
-
Cap the vial securely before vortexing or mixing.
-
-
Post-Handling Decontamination:
-
Wipe down all surfaces inside the fume hood with a suitable decontaminant (e.g., 70% ethanol), followed by water.
-
Carefully remove the outer pair of gloves and dispose of them as hazardous waste.
-
With the inner gloves still on, transport any prepared solutions to their designated storage location.
-
Remove remaining PPE and wash hands thoroughly with soap and water.[5]
-
Disposal Plan
Waste containing trifluoroacetic acid requires specialized handling due to its corrosive nature and environmental persistence.[9]
-
Solid Waste: All contaminated disposables (e.g., gloves, weigh boats, pipette tips, absorbent pads) must be placed in a dedicated, clearly labeled hazardous waste container. Do not mix with regular lab trash.
-
Liquid Waste: Unused or waste solutions containing N-Formyl-Met-Ala-Ser trifluoroacetate must be collected in a designated, sealed, and clearly labeled hazardous waste container for corrosive organic waste. Do not pour this waste down the drain.[5][7]
-
Consult Institutional Guidelines: Always follow the specific hazardous waste disposal procedures established by your institution's Environmental Health and Safety (EHS) department.
Visualization of PPE Decision Workflow
The following diagram illustrates the logical flow for selecting the appropriate level of PPE based on the task and scale of work.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-Formyl-Met-Ala-Ser | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. carlroth.com [carlroth.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. amherst.edu [amherst.edu]
- 8. dl.novachem.com.au [dl.novachem.com.au]
- 9. TFA Disposal Methods → Area → Sustainability [product.sustainability-directory.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
